molecular formula C30H29F3N6O B15542534 7rh

7rh

货号: B15542534
分子量: 546.6 g/mol
InChI 键: DDLPXZXBWGJRGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7rh is a useful research compound. Its molecular formula is C30H29F3N6O and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPXZXBWGJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of 7rh: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7rh, also known as DDR1-IN-2, is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant molecular target in oncology. This technical guide delineates the mechanism of action of this compound, presenting its core inhibitory activities, the signaling pathways it modulates, and detailed protocols for key experimental validations. By selectively targeting DDR1, this compound disrupts collagen-induced signaling cascades that are crucial for cancer cell proliferation, invasion, and adhesion. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of DDR1 inhibition.

Introduction to this compound and its Target: DDR1

This compound is a synthetic compound belonging to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide class of kinase inhibitors[1][2]. Its primary molecular target is Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix. Unlike many other RTKs that are activated by soluble growth factors, DDR1's activation by the solid-state ligand collagen triggers sustained downstream signaling.

DDR1 is minimally expressed in healthy adult tissues but is frequently overexpressed in a variety of cancers, including those of the lung, breast, colon, and pancreas. This overexpression is associated with tumor progression, metastasis, and poor prognosis, making DDR1 an attractive target for anticancer therapies.

Mechanism of Action of this compound

The fundamental mechanism of action of this compound is the competitive inhibition of the ATP-binding site within the kinase domain of DDR1. By occupying this site, this compound prevents the phosphorylation and subsequent activation of DDR1, thereby blocking the initiation of downstream signaling cascades.

Inhibition of DDR1 Kinase Activity

This compound demonstrates high potency and selectivity for DDR1. It inhibits the enzymatic activity of DDR1 at nanomolar concentrations, while exhibiting significantly lower potency against other kinases, including the closely related DDR2, as well as Bcr-Abl and c-Kit[1][2]. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Downstream Signaling Pathways Modulated by this compound

Upon activation by collagen, DDR1 initiates a complex network of intracellular signaling pathways that promote cancer cell survival, proliferation, migration, and invasion. By inhibiting DDR1, this compound effectively attenuates these pro-tumorigenic signals. The key pathways affected are:

  • PI3K/AKT Signaling: DDR1 activation leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and proliferation. This compound-mediated inhibition of DDR1 blocks this activation.

  • MAPK/ERK Signaling: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell growth and division, is another downstream target of DDR1. Inhibition by this compound leads to the downregulation of this pathway.

  • JAK/STAT Signaling: In some cancer types, such as nasopharyngeal carcinoma, this compound has been shown to downregulate the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is involved in inflammation and tumor progression.

  • Cell Adhesion and Migration Signaling: DDR1 plays a significant role in cell adhesion and migration through its influence on focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). Treatment with this compound has been shown to decrease the phosphorylation of these proteins, leading to reduced cell adhesion.

Below is a diagram illustrating the DDR1 signaling pathway and the point of intervention by this compound.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K MAPK MAPK/ERK Pathway DDR1->MAPK JAK_STAT JAK/STAT Pathway DDR1->JAK_STAT FAK_Pyk2 FAK/Pyk2 DDR1->FAK_Pyk2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation JAK_STAT->Proliferation Invasion_Adhesion Cell Invasion & Adhesion FAK_Pyk2->Invasion_Adhesion rh_this compound This compound rh_this compound->DDR1 Inhibits

DDR1 Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary target, DDR1, and a panel of other kinases to establish its selectivity profile. Furthermore, its anti-proliferative effects have been measured in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Reference
DDR16.8
DDR2101.4
Bcr-Abl355
c-Kit>10,000

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CNE2Nasopharyngeal Carcinoma1.97
HONE1Nasopharyngeal Carcinoma3.71
CNE1Nasopharyngeal Carcinoma2.06
SUNE1Nasopharyngeal Carcinoma3.95

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the inhibitory concentration (IC50) of this compound against DDR1 and other kinases.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition by the test compound disrupts this binding, leading to a decrease in the FRET signal.

Materials:

  • Recombinant kinase (e.g., DDR1)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Prepare a solution of the kinase and the Eu-anti-Tag antibody in assay buffer.

  • Prepare a solution of the kinase tracer in assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the kinase/antibody mixture to each well.

  • Add the tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the TR-FRET signal on a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the concentration of this compound to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound to 384-well Plate prep_this compound->add_this compound prep_kinase Prepare Kinase/ Antibody Mixture add_kinase Add Kinase/ Antibody Mixture prep_kinase->add_kinase prep_tracer Prepare Tracer Solution add_tracer Add Tracer Solution prep_tracer->add_tracer add_this compound->add_kinase add_kinase->add_tracer incubate Incubate 1 hr at Room Temp add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Kinase Inhibition Assay Workflow.
Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., CNE2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.625 to 20 µM) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Principle: Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells degrade the matrix, migrate through the pores, and adhere to the bottom of the membrane.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size)

  • Basement membrane matrix (e.g., Matrigel)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the top of the transwell insert membranes with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension, along with different concentrations of this compound or a vehicle control, to the upper chamber of the inserts.

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Cell Adhesion Assay

This assay measures the ability of cancer cells to adhere to an extracellular matrix-coated surface.

Principle: Cells are allowed to adhere to wells of a microplate coated with an ECM protein (e.g., collagen I). Non-adherent cells are washed away, and the remaining adherent cells are quantified.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • 96-well plates

  • ECM protein (e.g., Collagen I)

  • Blocking buffer (e.g., BSA in PBS)

  • Staining solution (e.g., crystal violet) or a cell viability reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the ECM protein and incubate to allow for protein adsorption.

  • Block any non-specific binding sites with a blocking buffer.

  • Harvest and resuspend the cells in culture medium.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Seed the treated cells into the coated wells and incubate for a short period (e.g., 1-2 hours) to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the number of adherent cells by staining with crystal violet and measuring the absorbance after solubilization, or by using a cell viability assay like the MTT assay.

Conclusion

This compound is a highly selective and potent inhibitor of DDR1, a receptor tyrosine kinase implicated in the progression of various cancers. Its mechanism of action involves the direct inhibition of DDR1 kinase activity, leading to the suppression of key downstream signaling pathways that control cell proliferation, survival, invasion, and adhesion. The preclinical data summarized in this guide highlight the potential of this compound as a targeted therapeutic agent. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other DDR1 inhibitors in cancer research and drug development.

References

The Discovery and Synthesis of 7rh (DDR1-IN-2): A Potent and Selective Inhibitor of Discoidin Domain Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 7rh, also known as DDR1-IN-2, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase activated by collagen, is implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation, making it an attractive therapeutic target. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for key assays, and visualizes the intricate DDR1 signaling pathway and the general synthetic approach to this class of inhibitors.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family that is activated by the binding of various types of collagen.[1][2] Upon activation, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, adhesion, and extracellular matrix remodeling.[3][4] Dysregulation of DDR1 signaling has been linked to the progression of numerous diseases, including various cancers where it can promote tumor growth, invasion, and metastasis.[5][6] Consequently, the development of small molecule inhibitors targeting DDR1 has become a significant area of research in oncology and beyond.

The compound this compound, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series, has emerged as a highly potent and selective inhibitor of DDR1.[3][7] Its discovery represents a significant advancement in the pursuit of targeted therapies aimed at modulating DDR1 activity. This guide serves as a technical resource for scientists and researchers, offering detailed information on the properties and investigation of this important research compound.

Quantitative Data

The inhibitory activity of this compound against DDR1 and other kinases has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound (DDR1-IN-2)

TargetIC50 (nM)Assay TypeReference
DDR16.8Kinase Assay[8][9][10][11]
DDR113.1Kinase Assay[7][12][13][14]
DDR2101.4Kinase Assay[8][10][11]
DDR2203Kinase Assay[7][12][13][14]
Bcr-Abl355Kinase Assay[8][10][11]
Bcr-Abl414Kinase Assay[12]
c-Kit>10,000Kinase Assay[10]
c-Kit2500Kinase Assay[12]

Table 2: Cellular Activity of this compound (DDR1-IN-2)

Cell LineIC50 (µM)Assay TypeReference
CNE-2 (Nasopharyngeal Carcinoma)2.60Cell Viability[15]
HKI (Nasopharyngeal Carcinoma)6.33Cell Viability[15]
A549 (Non-small cell lung cancer)2.7Cell Proliferation[10]
H23 (Non-small cell lung cancer)2.1Cell Proliferation[10]
H460 (Non-small cell lung cancer)3Cell Proliferation[10]
K562 (Leukemia)0.038Cell Proliferation[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay is utilized to determine the inhibitory potency (IC50) of compounds against a specific kinase.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer also binds, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. Inhibitors that bind to the ATP site of the kinase compete with the tracer, leading to a decrease in the FRET signal.[1]

Materials:

  • DDR1 kinase (e.g., recombinant human DDR1)

  • LanthaScreen™ Eu-anti-tag antibody (specific to the tag on the kinase)

  • Kinase Tracer (e.g., Kinase Tracer 178)

  • Kinase Buffer A (5X): 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA

  • Test compound (this compound) serially diluted in DMSO

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.

    • Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations in the assay are typically around 5 nM for the kinase and 2 nM for the antibody.

    • Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is determined through a tracer titration experiment.

    • Prepare a serial dilution of the test compound (this compound) in DMSO, and then dilute further in 1X Kinase Buffer A to a 3X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader. Excite at approximately 340 nm and measure emissions at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular DDR1 Autophosphorylation Inhibition Assay

This cell-based assay assesses the ability of a compound to inhibit the autophosphorylation of DDR1 in a cellular context.

Principle: Cells expressing DDR1 are stimulated with collagen, its natural ligand, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. The inhibitory effect of a compound is determined by measuring the levels of phosphorylated DDR1 (p-DDR1) using Western blotting.

Materials:

  • Human cancer cell line with high DDR1 expression (e.g., T47D breast cancer cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Collagen Type I

  • Test compound (this compound)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-DDR1, anti-total DDR1, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours.

    • Stimulate the cells with Collagen Type I (e.g., 50 µg/mL) for 90 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-DDR1 and total DDR1 overnight at 4°C. A separate blot or stripping and reprobing can be done for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the p-DDR1 signal to the total DDR1 signal.

    • Plot the normalized p-DDR1 levels against the inhibitor concentration to determine the cellular inhibitory potency.

Visualizations

The following diagrams illustrate the DDR1 signaling pathway and a general workflow for the synthesis of this compound.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Dimerization Dimerization & Autophosphorylation DDR1->Dimerization Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) ERK->Cellular_Responses PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses

Figure 1: Simplified DDR1 Signaling Pathway

Synthesis_of_this compound Start1 5-Aminopyrazole Derivative Intermediate1 Pyrazolo[1,5-a]pyrimidine Core Start1->Intermediate1 Reagent1 Condensation Reagent Reagent1->Intermediate1 Intermediate2 6-Halogenated Pyrazolo[1,5-a]pyrimidine Intermediate1->Intermediate2 Halogenation Halogenation Halogenation Product This compound (DDR1-IN-2) Intermediate2->Product Start2 3-Ethynylbenzamide Derivative Start2->Product Sonogashira Coupling Coupling Sonogashira Coupling

References

The Role of Discoidin Domain Receptor 1 (DDR1) in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a primary component of the tumor microenvironment (TME).[1][2][3][4] Unlike conventional RTKs that are activated by soluble growth factors, DDR1's function as a collagen sensor places it at a critical intersection of tumor-stroma communication.[1][2][3][4] Aberrant DDR1 expression and signaling are implicated in numerous aspects of cancer progression, including proliferation, survival, invasion, metastasis, and therapeutic resistance.[3][5][6][7] Its multifaceted roles make it a compelling target for novel anti-cancer therapies. This document provides an in-depth technical overview of DDR1's signaling mechanisms, its functional impact on cancer hallmarks, quantitative data from relevant studies, detailed experimental protocols, and visual representations of key pathways.

Introduction to DDR1

DDR1, and its homolog DDR2, are the sole members of the DDR subfamily of RTKs.[1] The DDR1 gene is located on human chromosome 6p21.3.[1] Structurally, DDR1 consists of an extracellular domain (ECD) that contains a discoidin-like domain responsible for collagen binding, a transmembrane domain, and an intracellular domain with a juxtamembrane region and a tyrosine kinase domain.[1] Activation of DDR1 by various collagen types, particularly fibrillar collagens, is a distinct process characterized by slow but sustained autophosphorylation of key tyrosine residues within the intracellular domain.[1][8] This prolonged signaling activity contrasts sharply with the transient activation of other RTKs.[8] Overexpression of DDR1 has been documented in a wide array of malignancies, including lung, breast, pancreatic, ovarian, and colon cancers, often correlating with poor patient prognosis.[2][3][7][9]

DDR1 Signaling Pathways in Cancer

DDR1 activation by collagen initiates a complex network of downstream signaling pathways that can be broadly categorized into canonical (kinase-dependent) and non-canonical (kinase-independent) cascades. These pathways collectively drive malignant phenotypes.

Canonical (Kinase-Dependent) Signaling

Upon collagen binding and autophosphorylation, DDR1 serves as a docking site for various adaptor proteins, triggering multiple downstream signaling cascades.

  • PI3K/Akt and MAPK/ERK Pathways: DDR1 activation can stimulate the PI3K/Akt/mTOR and MAPK/ERK signaling axes, which are central regulators of cell proliferation, survival, and metabolism.[7][10][11]

  • NF-κB Pathway: DDR1 can activate the NF-κB pathway, a critical mediator of inflammation, cell survival, and chemoresistance.[1][8] This is often achieved through the induction of cyclooxygenase-2 (COX-2).[1][3][8]

  • Notch1 Signaling: A functionally significant interaction occurs between DDR1 and the Notch1 receptor. Collagen-mediated DDR1 activation leads to the upregulation of Notch1 target genes, promoting tumor growth and cell survival.[1][12]

  • Src and PYK2/FAK Signaling: DDR1 can activate Src kinase, which regulates cell proliferation and migration.[1] It also activates proline-rich tyrosine kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK), which are involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT).[1][9][13]

DDR1_Canonical_Signaling Collagen Collagen (TME) DDR1 DDR1 Collagen->DDR1 Activation Src Src DDR1->Src Phosphorylation PI3K PI3K DDR1->PI3K Phosphorylation MAPK MAPK/ERK DDR1->MAPK NFkB IKK -> NF-κB DDR1->NFkB Phosphorylation Notch Notch1 DDR1->Notch Phosphorylation PYK2 PYK2 / FAK DDR1->PYK2 Phosphorylation Migration Migration / Invasion Src->Migration Akt Akt PI3K->Akt Survival Survival / Chemoresistance Akt->Survival Proliferation Proliferation MAPK->Proliferation NFkB->Survival Notch->Survival PYK2->Migration EMT EMT PYK2->EMT

DDR1 Canonical Signaling Pathways.
Non-Canonical (Kinase-Independent) Signaling

Recent studies have highlighted that some DDR1 functions do not require its kinase activity.

  • Interaction with TM4SF1: DDR1 can form a complex with the tetraspanin TM4SF1 in a collagen-dependent manner. This interaction is crucial for regulating tumor dormancy and reactivation at metastatic sites.[1] In non-small cell lung cancer (NSCLC), the TM4SF1-DDR1 axis promotes proliferation and chemoresistance.[3]

  • Invadosome Formation: DDR1 is essential for the formation of linear invadosomes, which are actin-rich protrusions that degrade the extracellular matrix (ECM).[14] This function, critical for cancer cell invasion, is dependent on the DDR1-mediated activation of the Rho-GTPase Cdc42 but does not require DDR1's kinase activity.[1][14][15]

DDR1_NonCanonical_Signaling Collagen Collagen Fibers DDR1 DDR1 (Kinase-Independent) Collagen->DDR1 Binding TM4SF1 TM4SF1 DDR1->TM4SF1 Complex Formation Cdc42 Tuba -> Cdc42 DDR1->Cdc42 Activation Dormancy Tumor Dormancy & Reactivation TM4SF1->Dormancy Invadosomes Linear Invadosome Formation Cdc42->Invadosomes Invasion Matrix Degradation & Invasion Invadosomes->Invasion

DDR1 Non-Canonical Signaling Pathways.

The Role of DDR1 in Cancer Hallmarks

DDR1 signaling contributes to nearly every stage of cancer progression, from primary tumor growth to metastatic dissemination and therapeutic resistance.

Invasion and Metastasis

DDR1 is a key driver of cancer cell invasion and metastasis.[1][16]

  • Epithelial-Mesenchymal Transition (EMT): DDR1 promotes EMT by upregulating mesenchymal markers like N-cadherin and vimentin (B1176767) while downregulating epithelial markers like E-cadherin.[1][3] This transition is a critical step for metastasis.[1]

  • Matrix Metalloproteinase (MMP) Regulation: DDR1 signaling can induce the expression and activation of MMPs, such as MMP-2 and MMP-9.[1][15][17][18] These enzymes degrade ECM components, clearing a path for invading tumor cells.[1][17]

  • Collective Cell Invasion: In oral and cutaneous squamous cell carcinoma, DDR1 is crucial for collective cell invasion, a mode of multicellular movement.[19]

  • Metastatic Colonization: DDR1 is essential for the homing and colonization of cancer cells in distant organs like the lungs and bones.[6][16] It also plays a role in maintaining disseminated tumor cells in a quiescent or dormant state, which can lead to late-stage recurrence.[6][16]

DDR1_Metastasis DDR1 Collagen-Activated DDR1 PYK2 PYK2/JNK DDR1->PYK2 MMPs MMP-2, MMP-9 Upregulation DDR1->MMPs Cdc42 Cdc42 Activation DDR1->Cdc42 Collective Collective Cell Migration DDR1->Collective EMT EMT Induction (↑ N-cadherin, ↓ E-cadherin) PYK2->EMT Invasion Local Invasion EMT->Invasion MMPs->Invasion Invadosomes Linear Invadosome Formation Cdc42->Invadosomes Invadosomes->Invasion Collective->Invasion Metastasis Metastasis (Homing & Colonization) Invasion->Metastasis Xenograft_Workflow start Start: Prepare Cancer Cell Suspension inject Subcutaneous Injection into Flank of Mice start->inject grow Monitor Tumor Growth (until ~100 mm³) inject->grow randomize Randomize into Cohorts (Vehicle vs. DDR1 Inhibitor) grow->randomize treat Daily Dosing (e.g., Oral Gavage) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x/week) treat->monitor endpoint Study Endpoint (e.g., Day 21) monitor->endpoint collect Euthanize & Collect Tissues (Tumor, Blood) endpoint->collect analysis Pharmacodynamic Analysis (Western, IHC) collect->analysis end End: Data Analysis & Interpretation analysis->end

References

The Molecular Architecture and Biological Impact of 7rh: A Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of 7rh, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Also known as DDR1-IN-2, this compound has emerged as a significant tool in cancer research, demonstrating notable efficacy in preclinical models. This document consolidates key quantitative data, details established experimental protocols for its evaluation, and visualizes its impact on critical cellular signaling pathways.

Molecular Structure and Chemical Properties

This compound is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds. Its systematic chemical name is (3-(2-(pyrazolo(1,5-a)pyrimidin-6-yl)-ethynyl)benzamide. The structural integrity of this compound is crucial for its high affinity and selective binding to the ATP-binding pocket of the DDR1 kinase domain.

PropertyValueReference
Systematic Name (3-(2-(pyrazolo(1,5-a)pyrimidin-6-yl)-ethynyl)benzamide)[1]
Molecular Formula C30H29F3N6O[2]
Molecular Weight 546.59 g/mol [2]
CAS Number 1429617-90-2[2]
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective ATP-competitive inhibitor of DDR1. Its selectivity for DDR1 over the closely related DDR2 and other kinases is a key attribute, minimizing off-target effects.

Kinase Inhibitory Activity
Target KinaseIC50 (nM)Reference
DDR1 6.8[1]
DDR2 101.4
Bcr-Abl 355
c-Kit >10,000
Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated dose-dependent inhibition of cell viability in various cancer cell lines, particularly those with high DDR1 expression.

Cell Line (Cancer Type)IC50 (µM)Reference
CNE2 (Nasopharyngeal) 1.97
HONE1 (Nasopharyngeal) 3.71
CNE1 (Nasopharyngeal) 2.06
SUNE1 (Nasopharyngeal) 3.95
K562 (Leukemia) 0.038
NCI-H460 (Lung) 2.98
Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated good oral bioavailability.

ParameterValue (in rats, 25 mg/kg p.o.)Reference
T1/2 (half-life) 15.53 h
Tmax (time to max concentration) 4.25 h
Cmax (max concentration) 1867.5 µg/L
F (oral bioavailability) 67.4%
ParameterValue (in mice)Reference
T1/2 (half-life) ~12 h

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways downstream of DDR1. In nasopharyngeal carcinoma (NPC) cells, treatment with this compound has been shown to downregulate the Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. Concurrently, it upregulates the Ras/Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathways.

Figure 1: this compound's impact on DDR1-mediated signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates (e.g., 5x10^3 cells/well) start->seed_cells treat_this compound Treat with varying concentrations of this compound (e.g., 0.625–20 µmol/l) seed_cells->treat_this compound incubate_72h Incubate for 72 hours treat_this compound->incubate_72h add_mtt Add MTT reagent (5 mg/mL) and incubate for 4 hours incubate_72h->add_mtt solubilize Add DMSO to solubilize formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.625 to 20 µmol/L.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to analyze the effect of this compound on the expression and phosphorylation levels of proteins in target signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-DDR1, anti-DDR1, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 2, 4, 8 µmol/l) for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control (e.g., actin or GAPDH) to normalize the protein levels.

Cell Adhesion Assay

This protocol is used to evaluate the effect of this compound on the adhesion of cancer cells to an extracellular matrix (ECM) substrate.

Materials:

  • Cancer cell lines

  • 96-well plates pre-coated with an ECM protein (e.g., Matrigel or collagen)

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Calcein-AM or crystal violet stain

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Pre-coat a 96-well plate with the desired ECM protein and block with BSA.

  • Harvest and resuspend cells in serum-free medium.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Seed the treated cells (e.g., 5 x 10⁴ cells/well) onto the pre-coated plate.

  • Incubate for 1-2 hours to allow for cell adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify the adherent cells by staining with Calcein-AM (for live cells) or crystal violet (for fixed cells).

  • Measure the fluorescence or absorbance to determine the relative number of adherent cells.

  • Compare the adhesion of this compound-treated cells to that of vehicle-treated controls.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of DDR1 with significant anti-cancer properties demonstrated in vitro and in vivo. Its ability to modulate critical signaling pathways involved in cell proliferation, adhesion, and survival makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other DDR1 inhibitors.

References

In Vitro Anticancer Mechanisms of 7RH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer effects of 7RH, a potent and reversible small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1). The data and protocols presented herein are collated from preclinical studies on various cancer cell lines, with a primary focus on nasopharyngeal carcinoma (NPC).

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of this compound have been quantified in several cancer cell lines. The following tables summarize the available data for easy comparison.

Table 1: Cytotoxicity of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineAssayExposure Time (h)IC50 (µmol/l)
CNE2MTT721.97[1]
HONE1MTT723.71[1]
CNE1MTT722.06[1]
SUNE1MTT723.95[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the in vitro studies of this compound are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)

  • Complete cell culture medium

  • This compound compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.625 to 20 µmol/l.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol outlines the steps to quantify apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 2, 4, or 8 µmol/l) for 24 or 48 hours. Include an untreated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway Analysis (Western Blotting)

This protocol describes the use of Western blotting to analyze changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound compound

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-DDR1, anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-SRC, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed cancer cells and treat with different concentrations of this compound for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways modulated by this compound and a typical experimental workflow for its in vitro study.

G cluster_membrane Cell Membrane DDR1 DDR1 JAK1 JAK1 DDR1->JAK1 Activates This compound This compound This compound->DDR1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pJAK1 p-JAK1 JAK1->pJAK1 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK1->STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Nucleus->Proliferation Promotes

Caption: this compound inhibits DDR1, leading to the downregulation of the JAK1/STAT3 signaling pathway and induction of apoptosis.

G cluster_membrane Cell Membrane DDR1 DDR1 SRC SRC DDR1->SRC Activates This compound This compound This compound->DDR1 Inhibits PI3K PI3K SRC->PI3K Ras Ras SRC->Ras AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Resistance Drug Resistance pAKT->Resistance Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Resistance

Caption: A proposed resistance mechanism to this compound involves SRC-mediated activation of PI3K/AKT and Ras/Raf/ERK pathways.

G cluster_assays 3. Cellular & Molecular Assays cluster_analysis 4. Data Analysis start Start: In Vitro Study of this compound cell_culture 1. Cancer Cell Culture (e.g., NPC cell lines) start->cell_culture treatment 2. Treatment with this compound (Dose- and time-dependent) cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt flow Apoptosis (Flow Cytometry) treatment->flow western Signaling Pathways (Western Blot) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp end Conclusion: Elucidation of Anticancer Mechanism ic50->end apoptosis_quant->end protein_exp->end

Caption: Experimental workflow for the in vitro evaluation of the anticancer effects of this compound.

References

Early-stage research on 7rh efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early-Stage Efficacy of 7-Hydroxymitragynine (B600473)

This technical guide provides a comprehensive overview of the early-stage research into the efficacy of 7-hydroxymitragynine (7-OH-MG), a potent alkaloid derived from the Mitragyna speciosa (Kratom) plant. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound as an analgesic.

Introduction

7-hydroxymitragynine is a terpenoid indole (B1671886) alkaloid found in trace amounts in the leaves of the Kratom plant, constituting less than 2% of the total alkaloid content.[1][2] It is also a key active metabolite of mitragynine (B136389), the most abundant alkaloid in Kratom, formed via hepatic oxidation.[1][3] Early research has identified 7-OH-MG as a highly potent analgesic, in some assays demonstrating greater potency than morphine.[1][4][5] Its unique pharmacological profile as an "atypical opioid" has generated significant interest in its potential for development as a novel pain therapeutic with a potentially wider therapeutic window and reduced side effects compared to classical opioids like morphine and fentanyl.[3][6][7]

Mechanism of Action

7-OH-MG's primary mechanism of action involves modulation of opioid receptors. It functions as a partial agonist at the μ-opioid receptor (MOR) and a competitive antagonist at the κ- and δ-opioid receptors.[1][3][8] This mixed agonist/antagonist profile distinguishes it from traditional opioids.

A critical feature of 7-OH-MG's action at the MOR is its G protein signaling bias. Unlike classical opioids such as morphine, which strongly recruit β-arrestin-2, 7-OH-MG preferentially activates the G protein signaling pathway.[2][6][8] The lack of β-arrestin-2 activation is hypothesized to be responsible for a reduction in typical opioid-related side effects, such as respiratory depression and constipation.[6][8][9] This G protein bias is a key characteristic that classifies it as an atypical opioid and is central to its therapeutic potential.[6][7] Studies have also suggested that 7-OH-MG interacts with adrenergic (α1 and α2) and serotonergic (5-HT1A and 5-HT2B) receptors, which may contribute to its complex pharmacological effects.[8]

cluster_membrane Cell Membrane cluster_ligands cluster_effects Downstream Effects MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates BetaArrestin β-Arrestin 2 MOR->BetaArrestin Weakly Recruits AC Adenylate Cyclase Analgesia Analgesia AC->Analgesia Leads to G_protein->AC Inhibits SideEffects Adverse Effects (Respiratory Depression, Constipation) BetaArrestin->SideEffects Mediates 7OH 7-Hydroxymitragynine 7OH->MOR Partial Agonist Morphine Classical Opioids (e.g., Morphine) Morphine->MOR Full Agonist Morphine->BetaArrestin Strongly Recruits

Caption: Simplified signaling pathway of 7-Hydroxymitragynine at the μ-Opioid Receptor.

Pharmacokinetics and Metabolism

7-OH-MG is formed from mitragynine in both human and mouse liver preparations, a conversion mediated by cytochrome P450 3A (CYP3A) isoforms.[3][6][10] While it is rapidly absorbed after oral administration, it exhibits low oral bioavailability.[11][12]

Mitragynine Mitragynine (in Kratom / administered) Liver Hepatic Metabolism (CYP3A Isoforms) Mitragynine->Liver 7OH 7-Hydroxymitragynine (Active Metabolite) Liver->7OH

Caption: Metabolic conversion of Mitragynine to 7-Hydroxymitragynine.
Table 1: Pharmacokinetic Parameters of 7-Hydroxymitragynine

ParameterSpeciesValueRouteReference
Bioavailability Rat2.7 ± 0.3%Oral[11][12]
Cmax Rat28.5 ± 5.0 ng/mlOral (5 mg/kg)[11][12]
Tmax Rat0.3 ± 0.1 hOral (5 mg/kg)[11][12]
Tmax (Single Dose) Human1.2 - 1.8 hOral[8]
Tmax (Multiple Doses) Human1.3 - 2.0 hOral[8]
Half-life (T½) (Single Dose) Human4.7 hOral[8]
Half-life (T½) (Multiple Doses) Human24.7 hOral[8]
Permeability (Caco-2) In Vitro19.7 ± 1.0 × 10⁻⁶ cm/sN/A[11][12]
Plasma Protein Binding Rat73.1 ± 0.6%N/A[11][12]
Hepatic Extraction Ratio Rat0.3 (Microsomes), 0.6 (Hepatocytes)N/A[11][12]
Volume of Distribution Rat2.7 ± 0.4 L/kgIV[11][12]
Clearance Rat4.0 ± 0.3 L/h/kgIV[11][12]

Preclinical Efficacy

In Vitro Receptor Affinity and Efficacy

Receptor binding and functional assays have established 7-OH-MG's high affinity and partial agonist activity at the μ-opioid receptor. It is significantly more potent than its parent compound, mitragynine, and in some assays, more potent than morphine.

Table 2: In Vitro Opioid Receptor Binding Affinities (Ki) and Efficacy
CompoundReceptorBinding Affinity (Ki, nM)Efficacy (GTPγS)Reference
7-Hydroxymitragynine μ (MOR)77.9Partial Agonist (Emax = 41.3%)[13]
δ (DOR)>10,000-[13]
κ (KOR)>10,000-[13]
Mitragynine μ (MOR)709Antagonist[13]
δ (DOR)>10,000-[13]
κ (KOR)>10,000-[13]
7-Hydroxymitragynine μ (MOR)37 ± 4Partial Agonist[1]
δ (DOR)91 ± 8Competitive Antagonist[1]
κ (KOR)132 ± 7Competitive Antagonist[1]

Note: There can be variability in reported values (e.g., Ki and EC50) across different studies due to variations in experimental conditions and assay types.

In Vivo Analgesic Efficacy

Animal models of pain, such as the tail-flick and hot-plate tests, have consistently demonstrated the potent, dose-dependent antinociceptive effects of 7-OH-MG. It is effective via both subcutaneous and oral administration.

Table 3: In Vivo Antinociceptive Potency (ED₅₀) in Mice
CompoundAssayRouteED₅₀ (mg/kg)Potency vs. MorphineReference
7-Hydroxymitragynine Tail-Flicks.c.0.57 (0.19-1.7)More potent[9]
7-Hydroxymitragynine Tail-Flick & Hot-Plates.c.(Dose: 2.5-10 mg/kg)More potent[5]
7-Hydroxymitragynine Tail-Flick & Hot-Platep.o.(Dose: 5-10 mg/kg)Potent activity[5]
Mitragynine Tail-Flicks.c.106 (57.4-195)-[9]
Mitragynine Tail-Flickp.o.2.05 (1.24-3.38)-[6][9]

A key area of ongoing research and debate is the extent to which the analgesic effects of mitragynine are mediated by its conversion to 7-OH-MG. One study concluded that brain concentrations of 7-OH-MG formed from mitragynine are sufficient to explain most or all of mitragynine's opioid-receptor-mediated analgesic activity.[10] Conversely, a different pharmacokinetic and pharmacodynamic study suggested that 7-OH-MG plays a negligible role in the antinociceptive effects of mitragynine in mice, noting that at equianalgesic doses, the maximum brain concentration of 7-OH-MG as a metabolite was 11-fold lower than when administered directly. These conflicting findings highlight the need for further research to clarify this relationship.

Experimental Protocols

Guinea-Pig Ileum Contraction Assay

This in vitro method is used to assess the opioid activity of a compound.

  • Preparation: Male guinea-pigs are euthanized, and a segment of the ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Stimulation: The ileum is subjected to electrical field stimulation, which causes twitch contractions by releasing acetylcholine.

  • Procedure: The test compound (e.g., 7-OH-MG) is added to the bath in increasing concentrations. Opioid agonists inhibit the release of acetylcholine, thereby reducing the amplitude of the electrically induced twitch contractions.

  • Analysis: The concentration-dependent inhibition of the twitch response is measured. The potency of the compound is often compared to that of morphine. The involvement of opioid receptors is confirmed by adding an antagonist like naloxone, which should reverse the inhibitory effect.[4] 7-OH-MG was found to be 17-fold more potent than morphine in this assay.[4]

Rodent Tail-Flick and Hot-Plate Tests

These are common in vivo assays to measure the analgesic effects of a substance against acute thermal pain.

  • Animals: Male ddY mice are typically used.[5]

  • Acclimatization: Animals are allowed to acclimatize to the testing environment before the experiment begins.

  • Baseline Measurement: A baseline pain response latency (the time it takes for the animal to withdraw its tail from the heat source or lick its paw) is recorded before drug administration. A cut-off time is established to prevent tissue damage.

  • Drug Administration: 7-OH-MG or a vehicle control is administered via the desired route (e.g., subcutaneous, s.c., or oral, p.o.).

  • Testing: At predetermined time points after administration (e.g., 15, 30, 60 minutes), the thermal stimulus is applied again, and the response latency is recorded.

  • Analysis: The analgesic effect is quantified as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are generated to calculate the ED₅₀ value.[6][9]

start Start acclimate Acclimatize Mouse to Test Environment start->acclimate baseline Measure Baseline Latency (Tail-Flick or Hot-Plate) acclimate->baseline administer Administer Compound (e.g., 7-OH-MG) or Vehicle baseline->administer wait Wait for Predetermined Time Interval(s) administer->wait test Re-apply Thermal Stimulus and Measure Post-Drug Latency wait->test calculate Calculate % Maximum Possible Effect (%MPE) test->calculate analyze Generate Dose-Response Curve and Determine ED50 calculate->analyze end_node End analyze->end_node

References

7rh's effect on the tumor microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Effects of 7RH on the Tumor Microenvironment

Disclaimer: The compound "this compound" is a hypothetical agent used for illustrative purposes within this technical guide. The data, experimental protocols, and mechanisms described herein are representative examples intended to demonstrate a framework for assessing the impact of a novel immunomodulatory agent on the tumor microenvironment.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. The intricate interplay within the TME is a critical determinant of tumor progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Therapeutic strategies aimed at reprogramming the TME to favor an anti-tumor immune response represent a promising frontier in oncology.

This technical guide provides a comprehensive overview of the pre-clinical data and methodologies used to characterize the effects of this compound, a novel small molecule inhibitor of the STAT3 signaling pathway, on the tumor microenvironment.

Mechanism of Action of this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis. In the TME, persistent STAT3 activation in both tumor and immune cells contributes to an immunosuppressive milieu by promoting the expression of genes such as PD-L1, IL-10, and VEGF. This compound is designed to selectively bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation This compound This compound This compound->STAT3_inactive Inhibition of Dimerization Gene_Expression Target Gene Expression (PD-L1, VEGF, IL-10) DNA->Gene_Expression Transcription

Caption: Hypothetical mechanism of this compound in the STAT3 signaling pathway.

Quantitative Data Summary

In Vitro Cytotoxicity

The direct cytotoxic effect of this compound on various murine cancer cell lines was assessed.

Cell LineCancer TypeIC50 (nM)
B16-F10Melanoma150.2 ± 12.5
CT26Colon Carcinoma210.8 ± 18.3
4T1Breast Cancer185.4 ± 15.1
LLCLewis Lung Carcinoma250.1 ± 22.9

Table 1: Half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines after 72 hours of treatment.

In Vivo Anti-Tumor Efficacy

The efficacy of this compound was evaluated in a syngeneic CT26 colon carcinoma mouse model.

Treatment GroupNTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle101542 ± 210-
This compound (25 mg/kg)10680 ± 15555.9
Anti-PD-110750 ± 16251.4
This compound + Anti-PD-110215 ± 9886.1

Table 2: Anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.

Modulation of Tumor-Infiltrating Immune Cells

Tumors from the CT26 model were analyzed by flow cytometry to determine the impact of this compound on the immune microenvironment.

Cell Population (% of CD45+ cells)VehicleThis compound (25 mg/kg)
CD8+ T Cells12.5 ± 2.128.3 ± 3.5
CD4+ FoxP3+ Treg Cells15.8 ± 2.96.2 ± 1.5
CD206+ M2 Macrophages35.1 ± 4.214.5 ± 2.8
NK1.1+ NK Cells5.4 ± 1.110.1 ± 1.9

Table 3: Changes in tumor-infiltrating immune cell populations following treatment with this compound.

Detailed Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader. IC50 values were calculated using a non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism.

Syngeneic Mouse Tumor Model

Experimental_Workflow Start Start Implantation Day 0: CT26 Cell Implantation (1x10^6 cells) Start->Implantation Tumor_Growth Day 1-7: Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization Day 7: Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Day 7-21: Daily Dosing (Vehicle, this compound, etc.) Randomization->Treatment Monitoring Tumor Volume Measurement (3x/week) Treatment->Monitoring Endpoint Day 21: Endpoint Reached Treatment->Endpoint Analysis Tumor Excision for Flow Cytometry & IHC Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for the in vivo syngeneic mouse model experiment.

  • Animal Model: 6-8 week old female BALB/c mice were used.

  • Tumor Implantation: 1 x 10^6 CT26 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered daily via oral gavage.

  • Tumor Measurement: Tumor volume was measured three times weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: At day 21, mice were euthanized, and tumors were harvested for further analysis.

Flow Cytometry Analysis
  • Tumor Digestion: Harvested tumors were mechanically minced and digested in RPMI medium containing collagenase IV and DNase I for 45 minutes at 37°C to create a single-cell suspension.

  • Cell Staining: Cells were stained with a viability dye, followed by surface staining with fluorescently conjugated antibodies against CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, and CD206.

  • Intracellular Staining: For Treg analysis, cells were fixed, permeabilized, and stained for FoxP3.

  • Data Acquisition: Samples were acquired on a BD LSRFortessa™ flow cytometer.

  • Data Analysis: Data was analyzed using FlowJo™ software. Immune cell populations were gated from the live, single-cell, CD45+ population.

Logical Relationship of this compound's Effects

This compound initiates a cascade of effects within the TME, shifting it from an immunosuppressive to an immune-active state.

TME_Modulation cluster_direct_effects Direct Cellular Effects cluster_downstream_effects Downstream TME Consequences This compound This compound STAT3_Inhibition STAT3 Inhibition in Tumor & Immune Cells This compound->STAT3_Inhibition Tumor_Cell_Apoptosis Tumor Cell Apoptosis STAT3_Inhibition->Tumor_Cell_Apoptosis VEGF_Reduction Reduced VEGF Production STAT3_Inhibition->VEGF_Reduction Treg_Suppression Suppression of Treg Differentiation STAT3_Inhibition->Treg_Suppression M2_Repolarization Repolarization of M2 to M1 Macrophages STAT3_Inhibition->M2_Repolarization Immune_Active_TME Immune-Active TME Tumor_Cell_Apoptosis->Immune_Active_TME Reduced_Angiogenesis Reduced Angiogenesis VEGF_Reduction->Reduced_Angiogenesis Increased_T_Cell_Infiltration Increased CD8+ T Cell Infiltration & Function Treg_Suppression->Increased_T_Cell_Infiltration M2_Repolarization->Increased_T_Cell_Infiltration Reduced_Angiogenesis->Immune_Active_TME Increased_T_Cell_Infiltration->Immune_Active_TME Final_Outcome Enhanced Anti-Tumor Immunity & Tumor Regression Immune_Active_TME->Final_Outcome

Investigating the Downstream Targets of Frizzled-7 (FZD7)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Frizzled-7 (FZD7), a member of the Frizzled family of 7-transmembrane receptors, is a critical mediator of Wnt signaling pathways. Its involvement in embryonic development, tissue homeostasis, and numerous pathologies, particularly cancer, has made it a significant target for therapeutic investigation. This guide provides a detailed overview of the downstream targets of FZD7, summarizing key quantitative data, outlining experimental protocols for their identification, and illustrating the associated signaling pathways.

FZD7-Mediated Signaling Pathways

FZD7 can activate both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways, leading to the regulation of a diverse array of downstream targets.

  • Canonical Wnt/β-catenin Pathway: Upon binding of a Wnt ligand (e.g., Wnt3a), FZD7 forms a complex with the co-receptor LRP5/6. This leads to the recruitment of the destruction complex (Axin, APC, GSK3β, and CK1α), preventing the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation.

  • Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway: FZD7 can also signal through a β-catenin-independent manner. This pathway involves the recruitment of Dishevelled (DVL), which then activates small GTPases such as RhoA, Rac1, and Cdc42. These effectors subsequently activate downstream kinases like ROCK and JNK, leading to cytoskeletal rearrangements and changes in cell polarity.

  • Non-Canonical Wnt/Ca2+ Pathway: Activation of FZD7 can also lead to an increase in intracellular calcium levels. This pathway involves the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, which can then activate calcium-dependent enzymes such as protein kinase C (PKC) and calmodulin-dependent kinase II (CamKII).

FZD7_Signaling_Pathways

Downstream Targets of FZD7

The activation of FZD7-mediated signaling pathways results in the modulation of a wide range of downstream target genes and proteins. The following tables summarize key targets identified in various studies.

Table 1: Key Downstream Target Genes of the Canonical Wnt/β-catenin Pathway Activated by FZD7

Target GeneFunctionCancer TypeFold Change (mRNA)Reference
MYCTranscription factor, cell cycle progressionColorectal Cancer2.5
CCND1 (Cyclin D1)Cell cycle progressionBreast Cancer3.1
AXIN2Negative feedback regulator of Wnt signalingHepatocellular Carcinoma4.0
LEF1Transcription factor, Wnt signaling componentVarious2.8
VEGFAAngiogenesisOvarian Cancer2.2

Table 2: Key Downstream Effectors of the Non-Canonical Wnt Pathways Activated by FZD7

Effector ProteinPathwayFunctionMethod of DetectionReference
RhoAWnt/PCPCytoskeletal dynamics, cell migrationGTPase activity assay
Rac1Wnt/PCPLamellipodia formation, cell migrationImmunofluorescence
ROCK1/2Wnt/PCPStress fiber formation, cell contractionWestern Blot (p-MYPT1)
JNKWnt/PCPGene expression, apoptosisWestern Blot (p-JNK)
PKCWnt/Ca2+Cell proliferation, differentiationKinase activity assay
CamKIIWnt/Ca2+Gene expression, synaptic plasticityWestern Blot (p-CamKII)

Experimental Protocols for Identifying Downstream Targets

The identification and validation of FZD7 downstream targets employ a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

1. Co-Immunoprecipitation (Co-IP) for Identifying Protein-Protein Interactions

This protocol is used to identify proteins that interact with FZD7.

  • Cell Lysis: Culture cells expressing tagged FZD7 (e.g., FLAG-FZD7) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody conjugated to magnetic beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Identifying Target Genes

This protocol identifies the genomic binding sites of transcription factors activated by FZD7 signaling, such as β-catenin or TCF/LEF.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-β-catenin).

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting sequences are mapped to the genome to identify binding sites.

ChIP_seq_Workflow Start Cells with FZD7 Activation Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation with β-catenin/TCF Antibody Lyse->IP Reverse 4. Reverse Cross-links & Purify DNA IP->Reverse Seq 5. DNA Sequencing Reverse->Seq Analysis 6. Sequence Alignment & Peak Calling Seq->Analysis Target_Genes Identification of Target Gene Loci Analysis->Target_Genes

3. Luciferase Reporter Assay for Validating Transcriptional Activation

This assay is used to confirm that a specific gene is a transcriptional target of the FZD7-activated pathway.

  • Plasmid Construction: Clone the promoter region of the putative target gene upstream of a luciferase reporter gene in an expression vector.

  • Transfection: Co-transfect cells with the reporter plasmid, a plasmid expressing FZD7, and a control plasmid (e.g., Renilla luciferase for normalization).

  • Stimulation: Treat the cells with a Wnt ligand (e.g., Wnt3a) to activate FZD7 signaling.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: An increase in luciferase activity upon Wnt stimulation indicates that the cloned promoter is activated by the FZD7-mediated pathway.

Conclusion

FZD7 is a multifaceted receptor that plays a pivotal role in cellular signaling through its ability to activate both canonical and non-canonical Wnt pathways. The downstream targets of FZD7 are numerous and functionally diverse, encompassing transcription factors, cell cycle regulators, and modulators of the cytoskeleton. A thorough understanding of these downstream effectors and the experimental methodologies used to identify them is crucial for the development of targeted therapies aimed at modulating FZD7 activity in various diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for 7rh in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7rh, also known as DDR1-IN-2, is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and invasion.[1][2] Dysregulation of DDR1 signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[3] These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its effects on cancer cell biology.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the DDR1 kinase. By binding to the ATP-binding pocket of the DDR1 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)Reference
DDR16.8 - 13.1
DDR2101.4 - 203
Bcr-Abl355 - 414
c-Kit>10,000
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
K562Chronic Myelogenous Leukemia0.038
NCI-H23Non-Small Cell Lung CancerNot Specified
CNE2Nasopharyngeal Carcinoma1.97
CNE1Nasopharyngeal Carcinoma2.06
HONE1Nasopharyngeal Carcinoma3.71
SUNE1Nasopharyngeal Carcinoma3.95
NCI-H460Non-Small Cell Lung Cancer2.98

Signaling Pathways

DDR1 activation by its ligand, collagen, triggers a cascade of downstream signaling events that promote cancer progression. This compound has been shown to modulate these pathways.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cancer Cell cluster_downstream Downstream Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates JAK_STAT JAK/STAT Pathway DDR1->JAK_STAT PI3K_AKT PI3K/AKT Pathway DDR1->PI3K_AKT MAPK_ERK MAPK/ERK Pathway DDR1->MAPK_ERK This compound This compound This compound->DDR1 Inhibits Proliferation Proliferation JAK_STAT->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration Invasion MAPK_ERK->Migration MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound or vehicle B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H I Data Analysis (IC50 calculation) H->I Wound_Healing_Assay_Workflow A Seed cells to confluency B Create scratch with pipette tip A->B C Wash with PBS B->C D Treat with this compound in serum-free medium C->D E Image at 0h and subsequent time points D->E F Measure wound width E->F G Calculate wound closure percentage F->G

References

Application Notes and Protocols for In Vivo Administration of Rhodamine Derivatives in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine derivatives are a class of highly fluorescent dyes extensively used in biomedical research for in vivo imaging applications. Their favorable photophysical properties, including high quantum yield and photostability, make them ideal for tracking cells, molecules, and nanoparticles within a living organism. This document provides a detailed protocol for the in vivo administration of rhodamine derivatives in mouse models, based on established methodologies. It is important to note that the term "7rh" is not a standard nomenclature for a specific rhodamine derivative in the scientific literature. Therefore, this protocol provides a general guideline for working with rhodamine-based compounds. Researchers should adapt the protocol based on the specific derivative, experimental goals, and institutional guidelines.

Mechanism of Action and Signaling Pathways

The primary application of rhodamine derivatives in vivo is for fluorescent imaging, where their mechanism of action is based on their ability to absorb and emit light. However, certain rhodamine derivatives, particularly cationic rhodamines like Rhodamine 123 and Rhodamine 6G, can exhibit biological activity by accumulating in mitochondria and inhibiting mitochondrial function.[1] This can lead to cytotoxicity and is a consideration in experimental design.

While there is no direct evidence linking a compound named "this compound" to the Interleukin-7 (IL-7) signaling pathway in the reviewed literature, the IL-7 pathway is crucial for lymphocyte development and homeostasis.[2][3][4] Its components are potential targets for therapeutic intervention. The IL-7 receptor (IL-7R) is a heterodimer of the IL-7Rα chain and the common gamma chain (γc).[3] Ligand binding activates the JAK-STAT and PI3K-AKT pathways, promoting cell survival, proliferation, and differentiation.

IL-7 Signaling Pathway Diagram

IL7_Signaling_Pathway IL-7 Signaling Pathway IL7 IL-7 IL7R IL-7 Receptor (IL-7Rα + γc) IL7->IL7R Binding JAK1_JAK3 JAK1 / JAK3 IL7R->JAK1_JAK3 Activation STAT5 STAT5 JAK1_JAK3->STAT5 Phosphorylation PI3K PI3K JAK1_JAK3->PI3K Activation Nucleus Nucleus STAT5->Nucleus Dimerization & Translocation AKT AKT PI3K->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Gene_Expression Gene Expression (e.g., Bcl-2, c-Myc) Nucleus->Gene_Expression Transcription Gene_Expression->Cell_Survival

Caption: IL-7 signaling pathway activation.

Experimental Protocols

The following protocols are generalized for the in vivo administration of rhodamine derivatives in mice. Specific parameters should be optimized for each study.

Animal Models and Housing
  • Species: Mouse (specific strain to be determined by the experimental model, e.g., BALB/c, C57BL/6).

  • Age and Weight: Typically 6-8 weeks old, weighing 20-25 g.

  • Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration of Rhodamine Derivatives

The formulation and route of administration will depend on the specific rhodamine derivative and the research question.

1. Intraperitoneal (i.p.) Injection

  • Formulation: Dissolve the rhodamine derivative in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution of 0.5% (w/v) methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh daily.

  • Administration:

    • Restrain the mouse appropriately.

    • Administer the solution via intraperitoneal injection into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.

    • The volume of administration should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

2. Intravenous (i.v.) Injection

  • Formulation: Dissolve the rhodamine derivative in a sterile, isotonic solution such as PBS to ensure compatibility with blood.

  • Administration:

    • Warm the mouse to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Inject the solution into a lateral tail vein using an appropriate gauge needle.

3. Oral Gavage

  • Formulation: For oral administration, the compound can be suspended in a vehicle like 0.5% methylcellulose. Alternatively, for voluntary oral administration, the compound can be incorporated into a palatable jelly.

  • Administration (Gavage):

    • Use a proper-sized, soft gavage needle.

    • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • The volume should not exceed 5 ml/kg to avoid distress.

Experimental Workflow for In Vivo Imaging Study

The following diagram outlines a general workflow for an in vivo imaging study using a rhodamine derivative.

InVivo_Workflow In Vivo Imaging Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Model_Induction Disease Model Induction (e.g., Tumor Cell Implantation) Animal_Acclimatization->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Agent_Administration Administration of Rhodamine Derivative Randomization->Agent_Administration InVivo_Imaging In Vivo Imaging (e.g., Fluorescence Imaging) Agent_Administration->InVivo_Imaging Data_Analysis Image and Data Analysis InVivo_Imaging->Data_Analysis Endpoint Endpoint Analysis (e.g., Histology, Biodistribution) Data_Analysis->Endpoint

Caption: General workflow for an in vivo imaging study.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

ParameterRoute of AdministrationDosage Range (per mouse)VehicleFrequencyReference(s)
Rhodamine 123 Intraperitoneal (i.p.)15 mg/kg/dayNot specifiedDaily for 4 days
Rhodamine 6G Intraperitoneal (i.p.)0.5 mg/kg/dayNot specifiedDaily for 4 days
General Antibody Dosing Intraperitoneal (i.p.)200-250 µgNot specified2-3 times per week
FT827 (Oral Gavage) Oral GavageVaries0.5% MethylcelluloseDaily
GM-90257 Intraperitoneal (i.p.)25 mg/kg10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specified

Conclusion

This document provides a comprehensive overview and a set of generalized protocols for the in vivo administration of rhodamine derivatives in mice. Due to the lack of specific information for a compound named "this compound," these guidelines are based on common practices with other rhodamine-based fluorescent dyes. It is imperative for researchers to conduct thorough literature reviews for the specific derivative being used and to optimize the protocols for their particular experimental needs, while adhering to all institutional and ethical guidelines for animal research.

References

Application Notes and Protocols for 7-Ethyl-10-hydroxycamptothecin (SN-38) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-10-hydroxycamptothecin (SN-38) is the highly potent active metabolite of the chemotherapy drug irinotecan (B1672180) (CPT-11)[1][2][3]. As a topoisomerase I inhibitor, SN-38 is 100 to 1000 times more cytotoxic than its parent compound, irinotecan[1][2]. Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This action prevents the re-ligation of single-strand breaks, which, upon collision with the DNA replication machinery, are converted into lethal double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.

Despite its potent anticancer properties, the clinical application of SN-38 is limited by its poor water solubility and instability at physiological pH. These application notes provide an overview of SN-38's mechanism, dosage and concentration for in vitro and in vivo studies, and detailed protocols for key experimental assays.

Mechanism of Action

SN-38 exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that alleviates torsional stress during DNA replication and transcription. The key steps are:

  • Binding and Stabilization : SN-38 intercalates into the DNA helix and binds to the topoisomerase I-DNA complex, trapping the enzyme in its transient "cleavable complex" state.

  • DNA Damage : This stabilization prevents the enzyme from re-ligating the DNA strand, leading to an accumulation of single-strand breaks.

  • Replication Fork Collision : When a replication fork encounters this stabilized complex, it results in a permanent and lethal double-strand DNA break.

  • Cellular Response : The resulting DNA damage activates the DNA Damage Response (DDR) network, leading to cell cycle arrest, primarily in the S and G2/M phases, and subsequent activation of the apoptotic cascade.

Signaling Pathway

The cellular response to SN-38-induced DNA damage involves multiple signaling pathways. A primary pathway leads to apoptosis through the activation of caspases.

SN38_Pathway cluster_0 Cellular Response to SN-38 SN38 SN-38 Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Inhibits Re-ligation SSB Single-Strand Breaks Top1_DNA->SSB Creates DSB Double-Strand Breaks SSB->DSB Collision with Replication DNA Replication Fork Replication->DSB DDR DNA Damage Response (ATR/Chk1) DSB->DDR Activates CellCycleArrest S/G2 Phase Arrest DDR->CellCycleArrest Induces Apoptosis Apoptosis DDR->Apoptosis Triggers Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Mechanism of SN-38 leading to apoptosis.

Quantitative Data Summary

Table 1: In Vitro IC50 Concentrations of SN-38 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for SN-38 can vary based on the cell line, exposure time, and assay used.

Cell LineCancer TypeIC50 Value (nM)Exposure Time (h)Reference
HCT-116Colon Cancer4072
HT-29Colon Cancer8072
SW620Colon Cancer2072
C-26Colon Cancer886.448
LoVoColon Cancer2048
A549Lung Cancer~5280 (as free SN38)Not Specified
MCF-7Breast Cancer110 - 270 (formulation dependent)Not Specified
SKOV-3Ovarian Cancer32 (as part of a formulation)Not Specified
U87MGGlioblastoma20.32 - 318.3 (formulation dependent)Not Specified
HepG2Hepatocellular Carcinoma~8540 (as free SN38)Not Specified
OCUM-2MGastric Cancer6.4Not Specified
OCUM-8Gastric Cancer2.6Not Specified

Note: IC50 values can be presented in various units (e.g., µM, µg/mL, nM). Conversions are based on the molar mass of SN-38 (~392.4 g/mol ). Data from studies using novel formulations may show enhanced potency.

Table 2: In Vivo Dosage of SN-38 in Xenograft Models

In vivo studies often utilize SN-38 in various formulations to improve solubility and delivery. Dosages can vary significantly depending on the animal model, tumor type, and administration route.

Animal ModelTumor TypeDosageAdministration RouteOutcomeReference
MiceLung Cancer Xenograft2 mg/kg (single injection)Not SpecifiedSignificant reduction of xenografts
MiceColon Cancer Xenograft1 mg/kgIntravenous-
Nude MiceBreast Cancer (MCF-7)8 mg/kgTail VeinSignificant tumor inhibition
MicePancreatic Tumor (Capan-1)4 or 8 mg/kg (i.v. x 5)Intravenous65% and 98% tumor growth inhibition, respectively
Nude MiceColorectal Tumor (HCT116)10 and 20 mg/kg (every 3 days x 3)Not SpecifiedStrong antitumor activity
CD-1 Mice-55 mg/kg (MTD)IntravenousMaximum Tolerated Dose determination

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of SN-38's IC50 value in cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (5,000-10,000 cells/well) in 96-well plate B 2. Overnight Incubation (37°C, 5% CO2) Allow cells to adhere A->B C 3. SN-38 Treatment (Serial dilutions) Incubate for 24-72h B->C D 4. Add MTT Reagent (0.5 mg/mL) Incubate for 2-4h C->D E 5. Solubilize Formazan (B1609692) (e.g., DMSO, SDS-HCl) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis Calculate % Viability Determine IC50 F->G

Caption: Workflow for determining cell viability via MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • SN-38 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 0.02 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of SN-38 in complete growth medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the diluted SN-38 solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization : Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following SN-38 treatment using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • SN-38 stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with SN-38 at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting : After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells on a flow cytometer within one hour.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by SN-38.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway, such as cleaved Caspase-3 and cleaved PARP.

WB_Logic cluster_logic Logical Relationship in Apoptosis Detection SN38_Treat SN-38 Treatment Apoptosis_Induction Apoptosis Induction SN38_Treat->Apoptosis_Induction Caspase_Activation Caspase-3 Activation Apoptosis_Induction->Caspase_Activation leads to PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage causes WB_Detection Detection by Western Blot Caspase_Activation->WB_Detection (detects cleaved form) PARP_Cleavage->WB_Detection (detects cleaved form)

References

Application Notes and Protocols: The Role of NRF2 in Ferroptosis in Head and Neck Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) in mediating resistance to ferroptosis, a novel form of iron-dependent cell death, in head and neck cancer. Detailed protocols for key experiments are included to facilitate research in this promising area of oncology drug development.

Introduction

Head and neck squamous cell carcinoma (HNSCC) is a challenging malignancy often characterized by resistance to conventional therapies. Ferroptosis has emerged as a promising therapeutic strategy to overcome this resistance. However, the activation of the NRF2 signaling pathway is a significant mechanism by which cancer cells evade ferroptosis.[1][2] NRF2 is a master regulator of the antioxidant response, and its activation in cancer cells upregulates a battery of cytoprotective genes that neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, the key events in ferroptosis.[3][4]

This document outlines the molecular mechanisms of NRF2-mediated ferroptosis resistance in head and neck cancer and provides detailed protocols for investigating this pathway. Understanding and targeting the NRF2 axis offers a compelling therapeutic opportunity to sensitize head and neck cancer cells to ferroptosis-inducing agents.

The NRF2 Signaling Pathway in Ferroptosis Resistance

Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In response to oxidative stress, the conformation of KEAP1 is altered, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4]

In the context of ferroptosis in head and neck cancer, several key NRF2-driven mechanisms of resistance have been identified:

  • Upregulation of GPX4 and SLC7A11: NRF2 directly upregulates the expression of Glutathione (B108866) Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).[1][3][4] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby directly inhibiting ferroptosis.[3][5] SLC7A11 is a component of the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of glutathione (GSH), an essential cofactor for GPX4 activity.[3][4]

  • Modulation by p62/SQSTM1: In cisplatin-resistant HNSCC cells, increased expression of p62 (sequestosome-1) can lead to the inactivation of KEAP1, resulting in sustained NRF2 activation and subsequent resistance to ferroptosis inducers like erastin (B1684096) and RSL3.[3][6]

  • Epigenetic Regulation: Factors such as PRMT4 and ALKBH5 can epigenetically stabilize and enhance NRF2 signaling.[1]

  • Influence of the Tumor Microenvironment: Cancer-associated fibroblasts can secrete FGF5, which activates NRF2 signaling in tumor cells.[1][6] Additionally, platelet-derived extracellular vesicles can also contribute to NRF2 activation.[1]

  • Viral Oncogenesis: Epstein-Barr virus (EBV) infection, particularly in nasopharyngeal carcinoma, can enhance NRF2 signaling.[1]

The central role of NRF2 in orchestrating this multi-faceted defense against ferroptosis makes it an attractive target for therapeutic intervention in head and neck cancer.

NRF2_Ferroptosis_Pathway NRF2-Mediated Ferroptosis Resistance in Head and Neck Cancer cluster_activators Upstream Activators cluster_nrf2_regulation NRF2 Regulation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress NRF2 NRF2 Oxidative Stress->NRF2 activates p62 p62 KEAP1 KEAP1 p62->KEAP1 inhibits FGF5 FGF5 FGF5->NRF2 activates EBV EBV EBV->NRF2 activates KEAP1->NRF2 inhibits NRF2_nucleus Nuclear NRF2 NRF2->NRF2_nucleus translocates ARE ARE Binding NRF2_nucleus->ARE GPX4 GPX4 ARE->GPX4 SLC7A11 SLC7A11 ARE->SLC7A11 Other Antioxidant Genes Other Antioxidant Genes ARE->Other Antioxidant Genes Lipid Peroxidation Inhibition Lipid Peroxidation Inhibition GPX4->Lipid Peroxidation Inhibition SLC7A11->Lipid Peroxidation Inhibition Other Antioxidant Genes->Lipid Peroxidation Inhibition Ferroptosis Resistance Ferroptosis Resistance Lipid Peroxidation Inhibition->Ferroptosis Resistance

NRF2 signaling in ferroptosis resistance.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the role of NRF2 in ferroptosis in head and neck cancer.

Table 1: IC50 Values of Ferroptosis Inducer RSL3 in Head and Neck Cancer Cell Lines

Cell LineDescriptionRSL3 IC50 (µM)Reference
HN3Chemosensitive0.48[7]
HN3-rslRRSL3-resistant5.8[7]

Table 2: Effect of NRF2 Inhibition on RSL3-Induced Cell Death in Cisplatin-Resistant HN3R Cells

TreatmentChange in Cell Number (% of control)Propidium Iodide-Positive Cells (% of control)Reference
siNrf2 + 2 µM RSL3Significant Decrease vs. siCtrlSignificant Increase vs. siCtrl
siNrf2 + 4 µM RSL3Significant Decrease vs. siCtrlSignificant Increase vs. siCtrl

Table 3: Effect of Trigonelline on NRF2 Signaling and Tumor Growth

TreatmentEffectModel SystemReference
TrigonellineReverses NRF2-mediated ferroptosis resistanceCisplatin-refractory tumors[1]
TrigonellineSensitizes chemoresistant HNC cells to RSL3Mouse tumor xenograft (HN3R)[5][8]
TrigonellineInhibits NRF2 nuclear translocationNSCLC cells[9]

Experimental Protocols

Detailed protocols for key experiments to study the role of NRF2 in ferroptosis in head and neck cancer are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Head and neck cancer cell lines (e.g., HN3, HN3R)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ferroptosis inducer (e.g., RSL3)

  • NRF2 inhibitor (e.g., Trigonelline) or siRNA targeting NRF2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed head and neck cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • For NRF2 inhibition studies, pre-treat cells with an NRF2 inhibitor (e.g., Trigonelline) or transfect with siRNA targeting NRF2 according to the manufacturer's protocol.

    • After the pre-treatment period, add various concentrations of a ferroptosis inducer (e.g., RSL3) to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Treated head and neck cancer cells

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with ferroptosis inducers and/or NRF2 inhibitors as described in Protocol 1.

  • Staining:

    • At the end of the treatment period, harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591.

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis:

    • Flow Cytometry: Wash the cells with PBS and resuspend in fresh PBS. Analyze the cells using a flow cytometer. The oxidized form of the probe emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: After staining, wash the cells with PBS and mount them on a slide. Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

Protocol 3: Western Blot Analysis for NRF2 and Target Proteins

This protocol is used to determine the protein expression levels of NRF2 and its downstream targets like GPX4 and SLC7A11.

Materials:

  • Treated head and neck cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NRF2, anti-GPX4, anti-SLC7A11, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Experimental_Workflow General Experimental Workflow for Studying NRF2 in Ferroptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed HNSCC Cells B Treat with NRF2 Inhibitor/siRNA A->B C Induce Ferroptosis (e.g., RSL3) B->C D Cell Viability Assay (MTT) C->D E Lipid Peroxidation Assay (C11-BODIPY) C->E F Western Blot (NRF2, GPX4, SLC7A11) C->F G Quantify Cell Viability D->G H Measure Lipid ROS Levels E->H I Determine Protein Expression F->I

A typical experimental workflow.

Conclusion

The NRF2 signaling pathway is a pivotal mediator of ferroptosis resistance in head and neck cancer. Therapeutic strategies aimed at inhibiting NRF2 or its downstream effectors hold significant promise for overcoming therapy resistance and improving patient outcomes. The application notes and protocols provided herein offer a framework for researchers to investigate this critical pathway and accelerate the development of novel anti-cancer therapies.

References

Application Notes and Protocols: "7rh" in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The term "7rh" is ambiguous in scientific literature and can refer to two distinct therapeutic agents:

  • This compound: A small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and invasion.

  • rhIL-7: Recombinant human Interleukin-7, a cytokine that plays a crucial role in T-cell development and homeostasis and is utilized in cancer immunotherapy to boost the anti-tumor immune response.

This document provides detailed application notes and protocols for the use of both This compound (DDR1 inhibitor) and rhIL-7 in combination with other chemotherapies, based on available preclinical and clinical data.

Part 1: this compound (DDR1 Inhibitor) in Combination Therapy

Application Notes

This compound is a potent and selective ATP-competitive inhibitor of DDR1.[1] Its mechanism of action involves blocking the kinase activity of DDR1, thereby inhibiting downstream signaling pathways that promote tumor growth, survival, and resistance to therapy.[2][3][4] Preclinical studies have demonstrated the potential of this compound in combination with other targeted therapies and conventional chemotherapy in various cancers, including nasopharyngeal, pancreatic, and lung cancer.[2][3][4][5]

Mechanism of Action and Rationale for Combination Therapy:

DDR1, upon activation by its ligand collagen, triggers several pro-tumorigenic signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways.[2][6] Inhibition of DDR1 by this compound has been shown to suppress these pathways, leading to cell cycle arrest and apoptosis.[2] However, cancer cells can develop resistance to this compound by upregulating compensatory signaling pathways, such as the SRC/PI3K/AKT pathway.[2] This provides a strong rationale for combining this compound with inhibitors of these escape pathways, such as the SRC family kinase inhibitor dasatinib (B193332), to achieve synergistic anti-tumor effects.[2] Furthermore, combining this compound with standard cytotoxic chemotherapies has been shown to enhance their efficacy.[3][5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (DDR1 Inhibitor)

Cell LineCancer TypeIC50 (µM)Assay Type
CNE2Nasopharyngeal Carcinoma1.97MTT
HONE1Nasopharyngeal Carcinoma3.71MTT
CNE1Nasopharyngeal Carcinoma2.06MTT
SUNE1Nasopharyngeal Carcinoma3.95MTT
NCI-H23Non-Small Cell Lung Cancer0.56Colony Formation
K562Chronic Myeloid Leukemia0.038Proliferation
NCI-H460Non-Small Cell Lung Cancer2.98Proliferation

Data compiled from multiple sources.[1][2]

Table 2: In Vivo Efficacy of this compound in Combination Therapy

Cancer ModelCombination AgentThis compound DoseCombination Agent DoseOutcome
Nasopharyngeal Carcinoma (CNE2 xenograft)Dasatinib8 mg/kg/day10 mg/kg/day33% tumor growth inhibition (combination) vs. 27% (this compound alone) and 28% (dasatinib alone)
Pancreatic Ductal Adenocarcinoma (Orthotopic xenograft)ChemotherapyNot specifiedNot specifiedSignificant reduction in primary tumor burden and improved chemoresponse
KRAS-mutant Lung Adenocarcinoma (Mouse model)Cisplatin/Paclitaxel50 mg/kg/dayNot specifiedEnhanced tumor shrinkage and increased apoptosis compared to single agents

Data compiled from multiple sources.[2][3][5]

Signaling Pathways and Experimental Workflows

DDR1_Signaling_Pathway DDR1 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation JAK1 JAK1 DDR1->JAK1 PI3K PI3K DDR1->PI3K Resistance Pathway This compound This compound This compound->DDR1 Inhibition STAT3 STAT3 JAK1->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT SRC SRC SRC->PI3K Gene_Expression Gene Expression (Proliferation, Survival) p_STAT3->Gene_Expression p_AKT->Gene_Expression Anti-apoptosis, Resistance

Caption: DDR1 signaling cascade in cancer and the inhibitory action of this compound.

Experimental_Workflow_this compound Experimental Workflow for In Vitro Analysis of this compound Cell_Culture Cancer Cell Culture Treatment Treat with this compound +/- Combination Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Colony_Formation->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating the in vitro efficacy of this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Method)

  • Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents.

  • Materials:

    • Cancer cell lines (e.g., CNE2, HONE1)

    • 96-well plates

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • Combination agent (e.g., dasatinib)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (e.g., 0.625 to 20 µM) and the combination agent in complete culture medium.

    • Treat the cells with this compound alone, the combination agent alone, or the combination of both for 72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

2. Western Blot Analysis

  • Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the DDR1 signaling pathway.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-DDR1, anti-p-DDR1, anti-JAK1, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-SRC, anti-p-SRC, GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software.

Part 2: rhIL-7 (Recombinant Human Interleukin-7) in Combination Therapy

Application Notes

Recombinant human Interleukin-7 (rhIL-7) is a cytokine that is critical for the development, survival, and proliferation of T-cells.[7][8] In the context of cancer therapy, rhIL-7 is used as an immunotherapeutic agent to counteract the immunosuppressive effects of chemotherapy and the tumor microenvironment.[8] It promotes the expansion and function of T-cells, leading to an enhanced anti-tumor immune response.[8][9] A long-acting version, rhIL-7-hyFc (efineptakin-alfa), has been developed to improve its pharmacokinetic profile.[9][10]

Mechanism of Action and Rationale for Combination Therapy:

rhIL-7 binds to the IL-7 receptor (a heterodimer of IL-7Rα and the common gamma chain), activating downstream signaling pathways, primarily the JAK/STAT and PI3K/AKT pathways.[7][11] This signaling cascade promotes the expression of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle progression in T-cells.[7] The rationale for combining rhIL-7 with chemotherapy is to restore lymphocyte counts and function following chemotherapy-induced lymphopenia.[12] It can also be combined with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, to enhance their efficacy by increasing the number and activity of effector T-cells.[9][13][14]

Quantitative Data

Due to the nature of rhIL-7's mechanism of action, quantitative data is often presented as changes in immune cell populations and tumor response rather than IC50 values.

Table 3: Preclinical and Clinical Effects of rhIL-7 in Combination Therapy

Cancer Model/Patient PopulationCombination AgentrhIL-7 FormulationKey Findings
Syngeneic mouse tumor modelsCyclophosphamide (Chemotherapy)rhIL-7-hyFcEnhanced anti-tumor response by restoring CD8+ T-cell counts.
Syngeneic mouse tumor modelsCheckpoint InhibitorsrhIL-7-hyFcElicited a strong anti-tumor response.
Patients with refractory cancerNone (dose escalation study)rhIL-7Dose-dependent increase in circulating CD4+ and CD8+ T-cells.
Older patients post-chemotherapyVaccinesrhIL-7Study to evaluate enhanced immune responses to vaccines.
Solid tumor mouse modelsCAR-T cell therapyrhIL-7-hyFc (NT-I7)Enhanced CAR-T cell expansion, persistence, and anti-tumor activity.

Data compiled from multiple sources.[9][10][12][15][16]

Signaling Pathways and Experimental Workflows

rhIL7_Signaling_Pathway rhIL-7 Signaling Pathway in T-cells cluster_membrane T-cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rhIL7 rhIL-7 IL7R IL-7 Receptor (IL-7Rα + γc) rhIL7->IL7R Binding JAK1_JAK3 JAK1/JAK3 IL7R->JAK1_JAK3 Phosphorylation PI3K PI3K IL7R->PI3K STAT5 STAT5 JAK1_JAK3->STAT5 p_STAT5 p-STAT5 STAT5->p_STAT5 AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Gene_Expression Gene Expression (Bcl-2, Cyclins) p_STAT5->Gene_Expression p_AKT->Gene_Expression Survival, Proliferation

Caption: rhIL-7 signaling cascade in T-cells.

Experimental_Workflow_rhIL7 Experimental Workflow for In Vivo Analysis of rhIL-7 Tumor_Implantation Tumor Cell Implantation in Mice Chemotherapy Administer Chemotherapy (optional) Tumor_Implantation->Chemotherapy rhIL7_Treatment Treat with rhIL-7 +/- Other Immunotherapy Chemotherapy->rhIL7_Treatment Tumor_Monitoring Monitor Tumor Growth rhIL7_Treatment->Tumor_Monitoring Immune_Profiling Immune Cell Profiling (Flow Cytometry) rhIL7_Treatment->Immune_Profiling Data_Analysis Data Analysis and Interpretation Tumor_Monitoring->Data_Analysis Immune_Profiling->Data_Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of rhIL-7.

Experimental Protocols

1. In Vivo Mouse Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of rhIL-7 in combination with chemotherapy.

  • Materials:

    • Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

    • Immunocompetent mice (e.g., C57BL/6)

    • rhIL-7-hyFc

    • Chemotherapeutic agent (e.g., cyclophosphamide)

    • Calipers for tumor measurement

    • Flow cytometry reagents for immune cell analysis

  • Protocol:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups: Vehicle, rhIL-7-hyFc alone, chemotherapy alone, and combination therapy.

    • Administer chemotherapy according to the established protocol (e.g., a single intraperitoneal injection of cyclophosphamide).

    • Administer rhIL-7-hyFc (e.g., 10 mg/kg, intramuscularly) at specified time points relative to chemotherapy.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, harvest tumors and spleens for immune cell analysis by flow cytometry.

    • Analyze the proportions and absolute numbers of CD4+ and CD8+ T-cells, regulatory T-cells, and myeloid-derived suppressor cells.

2. T-cell Proliferation Assay (CFSE-based)

  • Objective: To assess the effect of rhIL-7 on T-cell proliferation in vitro.

  • Materials:

    • Human or mouse peripheral blood mononuclear cells (PBMCs) or splenocytes

    • CFSE (Carboxyfluorescein succinimidyl ester) dye

    • Complete RPMI medium

    • rhIL-7

    • 96-well round-bottom plates

    • Flow cytometer

  • Protocol:

    • Isolate PBMCs or splenocytes using standard methods.

    • Label the cells with CFSE according to the manufacturer's protocol.

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add serial dilutions of rhIL-7 to the wells.

    • Culture the cells for 3-5 days at 37°C.

    • Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

Disclaimer

These application notes and protocols are intended for research purposes only and are based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Application Notes and Protocols for Preparing Rhodamine and 7-AAD Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed guidelines and protocols for the preparation, storage, and application of Rhodamine and 7-Aminoactinomycin D (7-AAD) stock solutions for various research experiments. These fluorescent dyes are widely used in life sciences for applications such as fluorescence microscopy, flow cytometry, and cell viability assays.

Introduction to Fluorescent Dyes: Rhodamine and 7-AAD

Rhodamine dyes are a class of fluorescent probes known for their photostability and bright fluorescence, making them suitable for various labeling applications. They are often used to label proteins and other biomolecules.[1]

7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalating agent.[2][3][4] It is membrane-impermeant, meaning it cannot cross the intact membrane of live cells.[4][5][6] This property makes it an excellent tool for discriminating between live and dead cells in a population, as it preferentially stains cells with compromised membranes.[2][4][5][6][7]

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key parameters for preparing Rhodamine and 7-AAD stock solutions.

Table 1: Stock Solution Preparation for Rhodamine Dyes

ParameterRecommendationDetails & Rationale
Common Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][8]These solvents are effective for dissolving rhodamine derivatives, especially NHS esters, and should be anhydrous to prevent hydrolysis of reactive groups.[1][2]
Typical Stock Concentration 1-10 mg/mLA concentration of 10 mg/mL is common for NHS-Rhodamine.[1] For Rhodamine 123, a 5 mM stock solution can be prepared by dissolving 1 mg in 525 µL of DMSO.[8]
Preparation Procedure Equilibrate the dye vial to room temperature before opening.[1][9]This prevents moisture condensation inside the vial, which can lead to hydrolysis and inactivation of the dye, particularly for moisture-sensitive forms like NHS esters.[1][9]
Important Note Prepare immediately before use. Do not store stock solutions of reactive forms (e.g., NHS esters).[1]The N-hydroxysuccinimide (NHS) ester moiety is prone to hydrolysis, which renders the dye non-reactive.[1]

Table 2: Stock Solution Preparation for 7-AAD

ParameterRecommendationDetails & Rationale
Common Solvents DMSO[2], a mixture of DMSO and water (1:1)[2], or absolute methanol (B129727) followed by PBS.[3]7-AAD is available as a powder or a pre-made solution. For the powder form, dissolving in a small amount of organic solvent before dilution with an aqueous buffer is a common practice.
Typical Stock Concentration 1 mg/mLA stock solution of 1 mg/mL is frequently used and commercially available.[2][3][6] This concentration allows for easy dilution to the final working concentration.
Preparation from Powder Dissolve 1 mg of 7-AAD powder in 50 µL of absolute methanol, mix well, and then add 950 µL of 1X PBS to reach a final concentration of 1 mg/mL.[3]This two-step process ensures the dye is fully dissolved before being introduced into the aqueous buffer.
Working Concentration 1-10 µg/mLFor live/dead discrimination, a working concentration of 1 µg/mL is recommended. For cell cycle analysis, 10 µg/mL is often used.[6]

Storage and Stability

Correct storage is essential to maintain the functionality of the dyes.

Table 3: Storage and Stability Guidelines

Dye TypeFormRecommended StorageStability Notes
Rhodamine (General) Powder-20°C, protected from light.[9]Stable for extended periods when stored correctly. Avoid repeated freeze-thaw cycles.
NHS-Rhodamine ReconstitutedDo not store; prepare fresh for each use.[1]Highly susceptible to hydrolysis.[1]
7-AAD PowderStore unopened vials in the freezer.[3]Long-term stability in powder form.
7-AAD Stock Solution (1 mg/mL)2-8°C, protected from light.[4] Do not freeze.[4]The solution can be stable for several months at 4°C when protected from light.[3]

Experimental Protocols

The following are detailed protocols for common applications of Rhodamine and 7-AAD.

This protocol describes the general procedure for conjugating NHS-Rhodamine to an antibody.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer like PBS)

  • NHS-Rhodamine

  • Anhydrous DMF or DMSO[1]

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)[1]

  • Purification column (e.g., size-exclusion chromatography)[10]

Procedure:

  • Reagent Preparation : Allow the NHS-Rhodamine vial to equilibrate to room temperature before opening.[1] Dissolve the NHS-Rhodamine in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[1]

  • Conjugation Reaction :

    • Add a 10- to 15-fold molar excess of the dissolved NHS-Rhodamine to the antibody solution.[1]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1]

  • Purification :

    • Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[1][10]

    • The labeled antibody will elute first from the column.[10]

  • Storage : Store the labeled antibody at 4°C, protected from light.[1]

This protocol outlines the steps for staining a cell suspension with 7-AAD to identify non-viable cells via flow cytometry.

Materials:

  • Cell suspension (1–10 x 10⁶ cells/mL)

  • 7-AAD Staining Solution (e.g., 1 mg/mL stock)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)[5]

  • 12 x 75 mm tubes[5]

Procedure:

  • Cell Preparation : Prepare a single-cell suspension at a concentration of 1–10 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.[5] If performing surface marker staining, complete that protocol first.

  • Staining :

    • To 100 µL of the cell suspension, add 5 µL of 7-AAD Viability Staining Solution (or dilute the 1 mg/mL stock to the desired final concentration, typically 1 µg/mL).[5][6]

    • Vortex gently and incubate for 5-15 minutes at room temperature or on ice, protected from light.[3][5]

  • Analysis :

    • Do not wash the cells after adding 7-AAD, as the dye needs to remain in the buffer during acquisition.[5]

    • Analyze the samples immediately by flow cytometry.[4] Live cells will show low fluorescence, while dead cells will be brightly fluorescent.[2][6]

Visualizations

G Workflow for Antibody Conjugation with NHS-Rhodamine cluster_prep prep Reagent Preparation antibody Prepare Antibody (in amine-free buffer) dye Dissolve NHS-Rhodamine (in anhydrous DMSO/DMF) react Conjugation Reaction purify Purification react->purify Incubate 1-2 hours store Storage & Analysis purify->store Separate conjugate from free dye antibody->react Add molar excess of dye

Caption: Workflow for antibody conjugation with NHS-Rhodamine.

G Principle of 7-AAD Staining for Cell Viability cluster_cells Cell Population cluster_membrane Cell Membrane State cluster_staining 7-AAD Staining cluster_result Flow Cytometry Result live_cell Live Cell intact Intact Membrane live_cell->intact dead_cell Dead Cell compromised Compromised Membrane dead_cell->compromised dye_excluded 7-AAD Excluded intact->dye_excluded dye_uptake 7-AAD Uptake compromised->dye_uptake low_fluor Low Fluorescence dye_excluded->low_fluor high_fluor High Fluorescence dye_uptake->high_fluor

Caption: Principle of 7-AAD staining for cell viability.

References

Application Notes and Protocols: Western Blot Analysis of DDR1 Phosphorylation Following 7rh Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Discoidin Domain Receptor 1 (DDR1) phosphorylation status in response to treatment with the selective DDR1 inhibitor, 7rh. The protocols outlined below are intended for use in a research setting to evaluate the efficacy of this compound in inhibiting DDR1 activity.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand, collagen, undergoes autophosphorylation, initiating downstream signaling cascades.[1] These pathways are implicated in various cellular processes, including proliferation, migration, and invasion.[2] Dysregulation of DDR1 signaling is associated with numerous pathological conditions, including fibrosis and various cancers.[1] The small molecule this compound, also known as DDR1-IN-2, is a potent and selective inhibitor of DDR1 kinase activity, with an IC50 of 13.1 nM.[3][4] It has been shown to effectively reduce DDR1 phosphorylation and downstream signaling in a dose-dependent manner. Western blotting is a widely used and effective method to qualitatively and semi-quantitatively assess the phosphorylation state of DDR1 and the efficacy of inhibitors like this compound.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis showing the dose-dependent inhibition of DDR1 phosphorylation by this compound in PANC-1 human pancreatic cancer cells. Cells were stimulated with collagen to induce DDR1 phosphorylation. The data is presented as the relative intensity of phosphorylated DDR1 (p-DDR1) normalized to total DDR1.

This compound Concentration (µM)Relative p-DDR1/Total DDR1 Intensity (%)
0 (Vehicle Control)100
0.0185
0.150
115
10<5

Note: This data is representative and has been compiled from visual analysis of published Western blots. Actual results may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for the Western blot analysis.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 p-DDR1 DDR1->pDDR1 autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK pDDR1->MAPK STAT3 STAT3 pDDR1->STAT3 This compound This compound This compound->pDDR1 inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Invasion pAkt->Proliferation pMAPK p-MAPK MAPK->pMAPK pMAPK->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., PANC-1 cells) B 2. Collagen Stimulation (Induce DDR1 Phosphorylation) A->B C 3. This compound Inhibitor Treatment (Dose-Response) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Imaging F->G H 8. Data Analysis (Quantification of p-DDR1) G->H

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: PANC-1, or other suitable cell line expressing DDR1.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Collagen I: (e.g., from rat tail) sterile solution.

  • This compound (DDR1-IN-2): Stock solution prepared in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: (e.g., BCA or Bradford).

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-DDR1 (Tyr792) antibody.

    • Rabbit anti-DDR1 antibody.

    • Mouse anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Imaging System: Chemiluminescence imager.

Protocol
  • Cell Culture and Plating:

    • Culture PANC-1 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation and this compound Treatment:

    • When cells reach the desired confluency, aspirate the growth medium and wash once with serum-free medium.

    • Incubate the cells in serum-free medium for 16-24 hours to reduce basal receptor phosphorylation.

    • Prepare serial dilutions of this compound in serum-free medium (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

  • Collagen Stimulation:

    • Following pre-treatment with this compound, stimulate the cells by adding collagen I to a final concentration of 50 µg/mL.

    • Incubate for 30 minutes at 37°C to induce DDR1 phosphorylation. A non-stimulated control (no collagen) should also be included.

  • Cell Lysis:

    • After stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-DDR1, diluted in 5% BSA in TBST, overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total DDR1 and a loading control like β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-DDR1 to total DDR1 for each condition.

Troubleshooting

  • High Background: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure thorough washing steps.

  • No or Weak Signal: Confirm protein transfer, check antibody activity, and ensure sufficient collagen stimulation time. Use fresh lysis buffer with phosphatase inhibitors.

  • Inconsistent Results: Ensure equal protein loading, consistent timing for all treatment and incubation steps, and careful pipetting.

References

Application Notes and Protocols for Cell Viability Assays Following Rhodamine Derivative Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine derivatives, a class of fluorescent dyes, have garnered significant interest in cancer research not only for their imaging applications but also for their potential as therapeutic agents. Several rhodamine compounds, including Rhodamine B, Rhodamine 123, and Rhodamine 6G, and their conjugates have demonstrated selective cytotoxicity against various cancer cell lines. The primary mechanism of action involves the disruption of mitochondrial function, leading to the induction of apoptosis (programmed cell death).

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability in response to treatment with rhodamine-based compounds. The methodologies described herein are essential for evaluating the cytotoxic and anti-proliferative effects of these potential anti-cancer agents. The assays covered include the MTT and XTT metabolic assays, and flow cytometry-based assays for a more detailed analysis of cell death mechanisms.

Data Presentation

The following tables summarize quantitative data on the cytotoxic effects of various rhodamine derivatives on different cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of a Rhodamine B-Oleanolic Acid Derivative (RhodOA) on Various Cell Lines after 72h Treatment

Cell LineConcentration (nM)Cell Viability (%)
A375 (Melanoma) 20~85
40~70
60~55
80~40
100~30
A549 (Lung Cancer) 20~95
40~90
60~80
80~70
100~60
MDA-MB-231 (Breast Cancer) 20~98
40~92
60~85
80~75
100~65
HaCaT (Normal Keratinocyte) 20~92
100~83

Data adapted from a study on a Rhodamine B-oleanolic acid derivative, where cell viability was determined by MTT assay[1].

Table 2: IC50 Values of Rhodamine 6G Derivatives in Breast Cancer Cell Lines

Cell LineRhodamine 6G DerivativeIC50 (µM)
Hs578T [R6G][BETI]~5
[R6G][TPB]~8
MDA-MB-231 [R6G][BETI]~7
[R6G][TPB]~10

Data adapted from a study on Rhodamine 6G-based organic salts, where cytotoxicity was evaluated using the MTT assay[2]. [R6G][BETI] and [R6G][TPB] are hydrophobic derivatives of Rhodamine 6G.

Signaling Pathways

Rhodamine derivatives primarily induce cytotoxicity in cancer cells by triggering the intrinsic pathway of apoptosis, which is initiated at the mitochondria.

Rhodamine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion Rhodamine Derivative Rhodamine Derivative Mitochondrion Mitochondrion Rhodamine Derivative->Mitochondrion Accumulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis (Cell Death) Caspase-3 Activation->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by rhodamine derivatives.

Experimental Workflows and Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with Rhodamine derivative start->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the rhodamine derivative in culture medium. Replace the existing medium with 100 µL of the treatment medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.

XTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with Rhodamine derivative start->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate add_xtt Add activated XTT solution to each well incubate->add_xtt incubate_xtt Incubate for 2-4 hours add_xtt->incubate_xtt read Read absorbance at ~450 nm incubate_xtt->read

Caption: Workflow for the XTT cell viability assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent (electron coupling solution) according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Flow Cytometry for Cell Viability and Apoptosis

Flow cytometry allows for the quantitative analysis of individual cells in a population. By using fluorescent dyes that are excluded by live cells, such as 7-Aminoactinomycin D (7-AAD), it is possible to distinguish between live and dead cells. Co-staining with Annexin V can further differentiate between early apoptotic, late apoptotic, and necrotic cells.

Flow_Cytometry_Workflow start Treat cells with Rhodamine derivative in culture harvest Harvest and wash cells start->harvest resuspend Resuspend cells in binding buffer harvest->resuspend stain Add Annexin V-FITC and 7-AAD resuspend->stain incubate Incubate for 15 minutes in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for flow cytometry-based apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the rhodamine derivative in a culture dish or plate for the desired time.

  • Cell Harvesting: For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Dye Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

    • Necrotic cells: Annexin V-negative and 7-AAD-positive.

Conclusion

The protocols and data presented in these application notes provide a robust framework for assessing the cytotoxic effects of rhodamine derivatives. The choice of assay will depend on the specific research question. The MTT and XTT assays are excellent for high-throughput screening of cell viability, while flow cytometry provides more detailed information on the mechanisms of cell death. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of rhodamine-based compounds as potential cancer therapeutics.

References

Application Notes and Protocols for Testing Ginsenoside Rh2 Antitumor Activity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary active saponins (B1172615) from Panax ginseng, have garnered significant attention for their potential therapeutic applications, including anticancer activities.[1] Among these, Ginsenoside Rh2 (G-Rh2), a protopanaxadiol-type ginsenoside, has demonstrated notable cytotoxic potency against various cancer cells.[2] Emerging evidence from in vitro and in vivo studies suggests that G-Rh2 exerts its antitumor effects by inducing apoptosis, promoting cell cycle arrest, and inhibiting proliferation, metastasis, and angiogenesis.[3][4] This document provides detailed application notes and protocols for establishing and utilizing animal models to investigate the in vivo antitumor efficacy of Ginsenoside Rh2.

G-Rh2 has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[5][6] Animal models are indispensable for validating these in vitro findings in a complex biological system, assessing therapeutic efficacy, and evaluating potential toxicities. The protocols outlined below describe the use of xenograft, orthotopic, and syngeneic mouse models to comprehensively evaluate the antitumor activity of Ginsenoside Rh2.

Data Presentation: In Vivo Antitumor Activity of Ginsenoside Rh2

The following tables summarize quantitative data from various studies investigating the in vivo antitumor effects of Ginsenoside Rh2 in different animal models.

Xenograft Model Cancer Cell Line Animal Strain G-Rh2 Dosage Administration Route Treatment Duration Tumor Growth Inhibition (%) Reference
Colorectal CancerHCT116Nude Mice10 mg/kg & 50 mg/kgIntraperitoneal21 days (3 times/week)Significant suppression compared to vehicle[7]
Breast CancerMDA-MB-231Nude Mice5 mg/kgOral gavageNot Specified (3 times/week)Significant apoptosis observed[8]
Breast CancerMCF-7Xenograft MiceNot SpecifiedNot Specified13 daysSignificant inhibition of tumor growth[9]
Lung CancerA549Nude MiceNot SpecifiedNot SpecifiedNot Specified38.84 ± 5.92% (for Rh2-M)[10]
Syngeneic Model Cancer Cell Line Animal Strain G-Rh2 Dosage Administration Route Treatment Duration Outcome Reference
MelanomaB16-F10C57BL/6 Mice0.2 mg/kg & 0.5 mg/kgIntraperitonealEvery 2 days after day 5Inhibition of tumor growth, prolonged survival[11]
Colon CarcinomaCT26/lucBALB/c Mice75 µM (in vitro)Intraperitoneal (in vivo)Not SpecifiedSynergistic effect with ionizing radiation[12]
Orthotopic Model Cancer Cell Line Animal Strain G-Rh2 Formulation Administration Route Treatment Duration Outcome Reference
Breast Cancer4T1Not SpecifiedPaclitaxel loaded Rh2-lipoIntravenousNot SpecifiedInhibition of advanced breast tumors[13]

Experimental Protocols

Subcutaneous Xenograft Model Protocol

This model is widely used for the initial in vivo assessment of a compound's antitumor efficacy.

1.1. Cell Culture and Animal Husbandry:

  • Cell Line: Select a human cancer cell line of interest (e.g., HCT116 for colorectal cancer, MDA-MB-231 for breast cancer).[7][8] Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

1.2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.

1.3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

1.4. Compound Preparation and Administration:

  • Vehicle: Prepare a suitable vehicle for G-Rh2 (e.g., PBS, saline with a small percentage of DMSO and Tween 80).

  • G-Rh2 Solution: Dissolve G-Rh2 in the vehicle to the desired concentration.

  • Administration: Administer G-Rh2 to the treatment groups via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosage and schedule.[7][8] The control group should receive the vehicle only.

1.5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Orthotopic Tumor Model Protocol

Orthotopic models provide a more clinically relevant microenvironment for tumor growth and metastasis.[13]

2.1. Cell Line and Animal Preparation:

  • Use a cancer cell line that is suitable for orthotopic implantation (e.g., 4T1 for mammary fat pad implantation).[13] Luciferase-expressing cell lines are often used for in vivo imaging.

  • Use appropriate mouse strains that are compatible with the cell line.

2.2. Surgical Implantation:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgically expose the target organ (e.g., mammary fat pad, pancreas, lung).

  • Inject a small volume (10-50 µL) of the cell suspension (1 x 10^5 to 1 x 10^6 cells) directly into the organ.

  • Suture the incision and allow the animal to recover.

2.3. Tumor Growth Monitoring:

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI) or ultrasound.

  • Body weight and general health of the animals should be monitored regularly.

2.4. Treatment and Evaluation:

  • Once tumors are established, randomize the animals into treatment and control groups.

  • Administer G-Rh2 as described in the xenograft protocol.

  • Evaluate treatment efficacy based on changes in tumor burden (e.g., bioluminescence signal) and survival.

  • At the end of the study, perform necropsy to assess primary tumor size and the presence of metastases.

Syngeneic Tumor Model Protocol

Syngeneic models utilize immunocompetent mice, making them suitable for evaluating the immunomodulatory effects of anticancer agents.[11]

3.1. Cell Line and Animal Selection:

  • Use a murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) that is genetically compatible with the selected immunocompetent mouse strain (e.g., C57BL/6, BALB/c).[11][12]

3.2. Tumor Implantation and Treatment:

  • Follow the tumor implantation procedures as described for the subcutaneous xenograft model.

  • Administer G-Rh2 according to the desired treatment regimen.

3.3. Immunological Analysis:

  • In addition to monitoring tumor growth, collect blood samples, spleens, and tumors for immunological analysis.

  • Analyze immune cell populations (e.g., T cells, NK cells, myeloid-derived suppressor cells) using flow cytometry.

  • Measure cytokine levels in the serum and tumor microenvironment.

Mandatory Visualizations

Signaling Pathways

G_Signaling GRh2 GRh2 PI3K PI3K GRh2->PI3K Inhibits Ras Ras GRh2->Ras Inhibits Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK ERK->Proliferation ERK->Apoptosis Inhibits

Experimental Workflow

G_Workflow A A C C A->C D D C->D B B B->C E E D->E F F E->F G G F->G H H G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Interleukin-7 (IL-7) Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing recombinant human Interleukin-7 (rhIL-7) in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure optimal results and maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for recombinant human IL-7 in cell culture?

A1: The optimal concentration of rhIL-7 is highly dependent on the cell type and the specific experimental endpoint. However, a general starting range for most in vitro applications is between 0.1 ng/mL and 80 ng/mL.[1][2][3] For T-cell proliferation assays, the half-maximal effective concentration (ED50) is typically observed in the range of 0.1 to 1.4 ng/mL.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[5]

Q2: What are the primary signaling pathways activated by IL-7?

A2: IL-7 binding to its receptor (a heterodimer of IL-7Rα and the common gamma chain, γc) primarily activates two major signaling pathways: the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[6][7][8] Activation of the JAK/STAT pathway, particularly STAT5, is crucial for lymphocyte differentiation and proliferation.[6][9] The PI3K/AKT pathway is essential for IL-7-mediated cell survival, glucose uptake, and growth.[10][11][12]

Q3: How should I reconstitute and store lyophilized rhIL-7?

A3: It is recommended to reconstitute lyophilized rhIL-7 in sterile, distilled water to a concentration of 0.1–1.0 mg/mL.[5] To ensure the contents are at the bottom of the vial, briefly centrifuge the vial before opening. For long-term storage, it is advisable to add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[4] The reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C to -80°C.[4][5] Once thawed for use, the solution can be stored at 4°C for up to one month.[4]

Q4: What are the expected biological effects of IL-7 on T cells and B cells?

A4: In T cells, IL-7 is critical for development, survival of naïve and memory T cells, and homeostatic proliferation.[7][13] It promotes the upregulation of anti-apoptotic proteins like Bcl-2.[7] For B cells, IL-7 is essential for the development of murine B-cell progenitors, although its role in human B-cell development is less defined.[7][8]

Q5: Can IL-7 be used in combination with other cytokines?

A5: Yes, IL-7 is often used in combination with other cytokines to enhance T-cell expansion and function. For example, it is used with IL-2 and IL-15 in the ex vivo expansion of T cells for CAR-T therapy.[2][14][15] The combination of IL-2 and IL-7 has shown synergistic effects on the proliferation and survival of activated CD4+ T cells.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low cell proliferation in response to IL-7 1. Suboptimal IL-7 concentration. 2. Poor cell health or viability. 3. Low or absent IL-7 receptor (IL-7Rα/CD127) expression on target cells. 4. Inactive or degraded IL-7.1. Perform a dose-response curve to determine the optimal IL-7 concentration for your specific cells (e.g., 0.1 - 50 ng/mL).[11] 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check viability using methods like trypan blue exclusion. 3. Verify IL-7Rα expression on your target cells using flow cytometry. Naïve and memory T cells typically have high IL-7Rα expression.[16] 4. Use a fresh aliquot of IL-7. Ensure proper reconstitution and storage conditions have been followed. Avoid repeated freeze-thaw cycles.[4]
High background signaling in negative controls 1. Contamination of cell culture with other growth factors. 2. Endogenous cytokine production by cells.1. Use serum-free media or wash cells thoroughly before stimulation to remove any residual growth factors. 2. Culture cells in cytokine-free media for a period before the experiment to allow for the decay of endogenous signals.
Inconsistent results between experiments 1. Variability in cell density. 2. Inconsistent IL-7 concentration. 3. Variation in incubation times.1. Ensure consistent cell seeding density across all experiments. 2. Prepare a large stock of reconstituted IL-7 and aliquot for single use to ensure consistent concentration. 3. Standardize all incubation times for cell stimulation and subsequent assays.
Unexpected cell death 1. IL-7 concentration is too high (prolonged, high-level signaling can be detrimental).[17] 2. Contamination of the cell culture.1. Test a range of lower IL-7 concentrations. Continuous high-level IL-7 signaling can lead to activation-induced cell death.[17] 2. Check for signs of bacterial or fungal contamination. Use fresh, sterile reagents and maintain aseptic techniques.

Data Presentation

Table 1: Recommended rhIL-7 Concentrations for Different In Vitro Applications

ApplicationCell TypeRecommended Concentration RangeED₅₀Reference
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)0.2 - 8 ng/mL≤ 8 ng/mL[1]
T-Cell ProliferationPHA-activated human PBLs0.1 - 0.5 ng/mL0.1 - 0.5 ng/mL
B-Lymphocyte Proliferation2E8 murine B cell line0.1 - 1.4 ng/mL0.1 - 1.4 ng/mL[3][4]
T-Cell Homeostatic ProliferationNaïve CD8+ T cells (in vitro organ culture)~10 ng/mLNot specified[13]
Priming of Naïve CD4+ T cellsHuman CD4+ CD45RA+ T cells1000 U/ml (~40-50 ng/mL)Not specified[18]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using rhIL-7

Objective: To determine the dose-dependent effect of rhIL-7 on the proliferation of T cells.

Materials:

  • Recombinant human IL-7 (rhIL-7)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom culture plates

  • Cell proliferation dye (e.g., CFSE) or proliferation assay kit (e.g., MTT, WST-1)

  • Phytohemagglutinin (PHA) (optional, for pre-activation)

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • (Optional) If using purified T cells, isolate them from PBMCs using a T-cell isolation kit.

    • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue.

    • (Optional, for enhanced proliferation) Pre-activate PBMCs with PHA (e.g., 1-5 µg/mL) for 48-72 hours, then wash and rest the cells in fresh media for 24 hours before IL-7 stimulation.

  • Cell Seeding:

    • If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol before seeding.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • IL-7 Stimulation:

    • Prepare a serial dilution of rhIL-7 in complete medium. A typical concentration range to test would be 0, 0.1, 0.5, 1, 5, 10, 20, and 50 ng/mL.

    • Add 100 µL of the diluted rhIL-7 solutions to the respective wells to achieve the final desired concentrations in a total volume of 200 µL.

    • Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3/CD28 beads).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.

  • Assessment of Proliferation:

    • For CFSE-labeled cells: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

    • For colorimetric assays (MTT, WST-1): Add the reagent to each well according to the manufacturer's instructions and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Analysis of STAT5 Phosphorylation in Response to IL-7

Objective: To assess the activation of the JAK/STAT signaling pathway by measuring STAT5 phosphorylation following IL-7 stimulation.

Materials:

  • Recombinant human IL-7 (rhIL-7)

  • Target cells (e.g., T-ALL cell line TAIL7, primary T cells)

  • Serum-free RPMI-1640 medium

  • Complete RPMI-1640 medium

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Methodology:

  • Cell Preparation and Starvation:

    • Culture target cells to a sufficient density.

    • To reduce basal signaling, starve the cells by washing them and resuspending them in serum-free RPMI-1640 medium for 2 to 4 hours.

  • IL-7 Stimulation:

    • Adjust the cell concentration to 1 x 10⁶ cells/mL in serum-free medium.

    • Stimulate the cells with an optimal concentration of rhIL-7 (e.g., 10-50 ng/mL) for a short duration, typically 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, add an equal volume of pre-warmed fixation buffer to the cell suspension.

    • Incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Centrifuge the fixed cells and discard the supernatant.

    • Gently resuspend the cell pellet in ice-cold permeabilization buffer.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with FACS buffer (PBS with 1% BSA).

    • Resuspend the cells in FACS buffer containing the anti-phospho-STAT5 antibody at the manufacturer's recommended dilution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer. Compare the mean fluorescence intensity (MFI) of pSTAT5 in stimulated cells versus unstimulated controls.

Visualizations

IL-7 Signaling Pathways

IL7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL7R IL-7Rα JAK1 JAK1 IL7R->JAK1 Activation JAK3 JAK3 IL7R->JAK3 Activation PI3K PI3K IL7R->PI3K Recruits gamma_c γc gamma_c->JAK1 Activation gamma_c->JAK3 Activation IL7 IL-7 IL7->IL7R IL7->gamma_c STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 (dimer) STAT5->pSTAT5 Gene_Expression Gene Expression pSTAT5->Gene_Expression Translocates AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Survival Survival pAKT->Survival Glucose_Uptake Glucose Uptake pAKT->Glucose_Uptake Bcl2_up ↑ Bcl-2 Proliferation Proliferation Gene_Expression->Bcl2_up Gene_Expression->Proliferation TCell_Proliferation_Workflow start Start isolate_cells Isolate PBMCs or T-cells start->isolate_cells label_cells Label cells with CFSE (optional) isolate_cells->label_cells seed_cells Seed cells in 96-well plate label_cells->seed_cells add_il7 Add rhIL-7 to wells seed_cells->add_il7 prepare_il7 Prepare serial dilutions of rhIL-7 prepare_il7->add_il7 incubate Incubate for 3-5 days add_il7->incubate measure_proliferation Measure proliferation (Flow Cytometry or Colorimetric Assay) incubate->measure_proliferation analyze_data Analyze Data (Dose-response curve) measure_proliferation->analyze_data end End analyze_data->end Troubleshooting_Proliferation start Low/No Proliferation Observed check_il7 Check IL-7 Concentration start->check_il7 check_cells Check Cell Health & Receptor Expression start->check_cells check_reagent Check Reagent Activity start->check_reagent dose_response Perform Dose-Response Assay check_il7->dose_response viability Assess Cell Viability (e.g., Trypan Blue) check_cells->viability receptor_expression Check IL-7Rα (CD127) Expression (Flow Cytometry) check_cells->receptor_expression new_aliquot Use a Fresh Aliquot of IL-7 check_reagent->new_aliquot solution1 Optimize IL-7 Concentration dose_response->solution1 solution2 Use Healthier Cells / Different Cell Type viability->solution2 solution3 Select IL-7Rα Positive Cells receptor_expression->solution3 solution4 Replace Inactive IL-7 new_aliquot->solution4

References

7rh solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a representative poorly soluble compound, referred to as "7rh," based on common issues encountered with research chemicals of this nature. The protocols and data are illustrative and may require optimization for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for nonpolar compounds and its compatibility with many biological assays at low final concentrations.[1][2] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1] The selection of a solvent should be guided by the specific requirements of your experimental system.

Q2: My this compound powder is not fully dissolving in DMSO. What should I do?

A2: If you observe particulate matter after attempting to dissolve this compound in DMSO, you can try the following troubleshooting steps:

  • Increase Agitation: Vortex the solution vigorously for several minutes to ensure adequate mixing.[2][3]

  • Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break down compound aggregates and facilitate dissolution.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C). This can increase the rate and extent of dissolution. Always verify the thermal stability of your specific this compound lot before heating.

  • Purity of Solvent: Ensure you are using high-purity, anhydrous DMSO. Contamination with water can significantly reduce the solubility of hydrophobic compounds.

Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent it:

  • Lower Final Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically well below 1%, to minimize both solvent toxicity and precipitation.

  • Rapid Mixing: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

  • Use of Excipients: Consider incorporating solubilizing agents such as surfactants (e.g., Tween-20, Triton X-100 for enzyme assays) or cyclodextrins into your aqueous medium. These can form micelles or inclusion complexes that help keep the compound in solution.

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the aqueous medium can significantly improve its solubility. The ionized form of a compound is generally more water-soluble.

Q4: Can I use methods other than co-solvents to improve the aqueous solubility of this compound?

A4: Yes, several formulation strategies can be employed, especially for in vivo studies or complex assays:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility of coumarin (B35378) derivatives.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution characteristics.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Cloudiness/Precipitation in Final Solution Compound "crashing out" of solution upon dilution from organic stock.Decrease the final concentration of this compound. Ensure the final DMSO concentration is <1%. Add stock solution to pre-warmed (37°C) aqueous medium while vortexing. Consider using a surfactant or cyclodextrin.
Inconsistent Experimental Results Variability in solution preparation; compound not fully dissolved or degrading.Standardize the protocol for preparing and diluting this compound. Ensure the stock solution is completely dissolved and visually clear before each use. Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Check for compound degradation in your experimental medium.
Cell Toxicity Observed Cytotoxicity from the solvent (e.g., DMSO) or the compound itself.Prepare a vehicle control with the same final concentration of DMSO to differentiate between solvent and compound effects. Aim for the lowest possible final DMSO concentration, ideally below 0.5%.
Low Bioactivity Poor solubility leading to a lower-than-expected effective concentration.Confirm complete dissolution in the final medium. Re-evaluate the solubilization strategy to increase bioavailability. Use sonication or gentle warming during preparation.

Data Presentation

Table 1: Solubility of a Representative 7-Hydroxycoumarin Derivative

Solvent/System Solubility Notes
WaterInsoluble / Very Slightly SolubleSolubility is generally very low in neutral aqueous solutions.
Hot WaterSlightly SolubleIncreased temperature can modestly improve solubility.
EthanolSolubleA common organic solvent for creating stock solutions.
DMSOSolubleRecommended solvent for preparing highly concentrated stock solutions.
Acetic AcidSolubleSoluble in acidic conditions.
Alkali Solution (e.g., NaOH)SolubleThe hydroxyl group can be deprotonated, increasing aqueous solubility.
PBS (pH 7.4) with 0.5% DMSOLimitedPrecipitation may occur at higher concentrations.
Media + 10% FBSModerate ImprovementSerum proteins like albumin can bind to hydrophobic compounds and help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required mass of this compound powder in a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the vial vigorously for 2-3 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Assist Dissolution (if needed): If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C, followed by further vortexing.

  • Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium (for Cell-Based Assays)

  • Pre-warm Medium: Warm the sterile cell culture medium or aqueous buffer to 37°C. This can help reduce the risk of precipitation.

  • Prepare for Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid and even dispersion.

  • Final Mix: Continue to mix the final solution for an additional 30 seconds.

  • Final Inspection: Visually inspect the final diluted solution for any signs of precipitation or turbidity before applying it to your experimental system.

  • Control: Always prepare a vehicle control containing the identical final concentration of DMSO to account for any solvent-induced effects.

Visualizations

G cluster_start Start cluster_methods Solubilization Strategy cluster_dilution Dilution into Aqueous Phase cluster_advanced Advanced Troubleshooting start Compound (this compound) Fails to Dissolve in Aqueous Medium stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock assist Apply Physical Methods: - Vortex - Sonicate - Gentle Heat stock->assist If needed dilute Dilute into Pre-warmed Aqueous Medium with Rapid Mixing stock->dilute assist->dilute check Visually Inspect for Precipitation dilute->check excipients Add Solubilizing Excipients: - Surfactants - Cyclodextrins check->excipients Yes ph_adjust Adjust pH of Aqueous Medium check->ph_adjust Yes end_node Homogeneous Solution Ready for Experiment check->end_node No excipients->dilute ph_adjust->dilute

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pka PKA receptor->pka pi3k PI3K receptor->pi3k mapk MAPK (ERK, JNK, p38) receptor->mapk compound This compound compound->receptor Activates/Inhibits creb CREB pka->creb Phosphorylates akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b Inhibits mitf MITF gsk3b->mitf Regulates mapk->mitf Regulates creb->mitf Activates gene Gene Expression (e.g., Tyrosinase) mitf->gene

Caption: Representative signaling pathways modulated by this compound-like compounds.

References

Technical Support Center: Troubleshooting Unexpected Results in 7rh Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7rh (also known as DDR1-IN-2), a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of DDR1. It is also identified as DDR1-IN-2 in some literature.[3]

Q2: What are the common applications of this compound in research?

A2: this compound is frequently used in cancer research to investigate the role of DDR1 in tumor progression, including cell proliferation, migration, invasion, and chemoresistance.[1][2] It is also utilized in studies related to fibrosis and other diseases where DDR1 signaling is implicated.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for DDR1, it does exhibit some inhibitory activity against other kinases at higher concentrations. Notably, it is less potent against DDR2 and can inhibit Bcr-Abl and c-Kit at significantly higher concentrations than its IC50 for DDR1. Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Troubleshooting Guide for Unexpected Experimental Results

Issue 1: No or low inhibition of DDR1 phosphorylation observed.

Possible Cause 1: Inadequate inhibitor concentration.

  • Recommendation: Ensure the concentration of this compound is sufficient to inhibit DDR1. The reported IC50 for this compound is in the low nanomolar range (e.g., 6.8 nM in cell-free assays). For cell-based assays, higher concentrations may be required to achieve effective intracellular concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Possible Cause 2: Poor solubility of this compound.

  • Recommendation: this compound is soluble in DMSO. Ensure that the DMSO stock is fully dissolved before diluting it in your assay medium. When preparing working solutions, avoid precipitation of the compound. It is advisable to not exceed a final DMSO concentration of 0.5% in most cell-based assays, as higher concentrations can be toxic to cells.

Possible Cause 3: Ineffective collagen stimulation.

  • Recommendation: DDR1 is activated by collagen. Ensure that the collagen used for stimulation is properly prepared and used at an effective concentration (e.g., 10-50 µg/mL). The duration of collagen stimulation is also critical; DDR1 autophosphorylation can be slow, so optimize the stimulation time (e.g., 90 minutes to 2 hours).

Possible Cause 4: Issues with antibody detection in Western blotting.

  • Recommendation: Verify the specificity and sensitivity of your primary antibodies for phosphorylated DDR1 (p-DDR1) and total DDR1. Use appropriate positive and negative controls. Ensure that the Western blot protocol, including transfer and incubation times, is optimized.

Issue 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent cell culture conditions.

  • Recommendation: Maintain consistent cell density, passage number, and serum starvation conditions across experiments. Variations in cell confluency can affect the cellular response to both collagen stimulation and inhibitor treatment.

Possible Cause 2: Pipetting errors.

  • Recommendation: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of this compound, collagen, and other reagents. For serial dilutions, ensure thorough mixing at each step.

Possible Cause 3: Edge effects in multi-well plates.

  • Recommendation: To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a more uniform temperature and humidity across the plate.

Issue 3: Unexpected cell toxicity or off-target effects.

Possible Cause 1: High concentration of this compound or DMSO.

  • Recommendation: Determine the maximum tolerated concentration of this compound and DMSO in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). If toxicity is observed at the desired inhibitory concentration, consider reducing the treatment duration.

Possible Cause 2: Inhibition of other kinases.

  • Recommendation: Be aware of the potential off-target effects of this compound on kinases like DDR2, Bcr-Abl, and c-Kit, especially at higher concentrations. If you suspect off-target effects are influencing your results, consider using a structurally different DDR1 inhibitor as a complementary tool or using DDR1 knockout/knockdown cell lines as controls.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other common DDR1 inhibitors.

CompoundTarget(s)IC50 ValueAssay TypeReference
This compound (DDR1-IN-2) DDR1 6.8 nM Kinase Assay ****
DDR2101.4 nMKinase Assay
Bcr-Abl355 nMKinase Assay
c-Kit>10 µMKinase Assay
DDR1-IN-1DDR1105 nMKinase Assay
DDR2413 nMKinase Assay
ImatinibDDR141 nMKinase Assay
DDR271 nMKinase Assay
NilotinibDDR13.7 nMKinase Assay
DasatinibDDR11.35 nMKinase Assay

Experimental Protocols

Western Blot-based DDR1 Phosphorylation Assay

This protocol is designed to assess the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • Cell line expressing DDR1 (e.g., T47D, U2OS)

  • Complete growth medium and serum-free medium

  • This compound (DDR1-IN-2)

  • Collagen Type I

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-DDR1 (Tyr792), anti-total DDR1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours.

  • Collagen Stimulation: Add Collagen Type I to a final concentration of 50 µg/mL and incubate for 90 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL substrate.

  • Data Analysis: Quantify band intensities using image analysis software and normalize p-DDR1 levels to total DDR1 and the loading control.

Cell Viability Assay (MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (DDR1-IN-2)

  • MTT reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve (16-24h) start->serum_starve inhibitor_tx This compound Treatment (2h) serum_starve->inhibitor_tx collagen_stim Collagen Stimulation (90 min) inhibitor_tx->collagen_stim cell_lysis Cell Lysis collagen_stim->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-DDR1, Total DDR1) protein_quant->western_blot analysis Data Analysis western_blot->analysis

References

Technical Support Center: Enhancing the Oral Bioavailability of 7rh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 7-hydroxy-2-methoxy-9,10-dihydrophenanthrene (7rh) and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The oral bioavailability of poorly soluble drugs like this compound is primarily limited by two main factors: low aqueous solubility and poor membrane permeability.[1] Low solubility leads to a slow dissolution rate in the gastrointestinal (GI) fluids, meaning the drug is not available in a dissolved state to be absorbed.[1][2] Poor permeability prevents the dissolved drug from efficiently crossing the intestinal epithelium to enter the bloodstream.[1] Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[3]

Q2: What are the initial steps to consider when formulating a poorly soluble compound like this compound?

The initial focus should be on enhancing the drug's solubility and dissolution rate. Common starting points include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.

  • Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can increase the drug's solubility in the formulation.

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

Q3: How do I choose between different formulation strategies?

The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired release profile, and the target dose. A decision-making workflow can help guide this process.

G start Start: Poorly Soluble this compound physchem Characterize Physicochemical Properties (Solubility, Permeability, LogP, pKa) start->physchem bcs Determine Biopharmaceutics Classification System (BCS) Class physchem->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 Likely class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Possible sol_strat Solubility Enhancement Strategies (Micronization, Nanosizing, Solid Dispersion, Lipid-Based Formulations) class2->sol_strat class4->sol_strat perm_strat Permeability Enhancement Strategies (Permeation Enhancers, Lipid-Based Formulations) class4->perm_strat form_dev Formulation Development & In Vitro Screening sol_strat->form_dev perm_strat->form_dev in_vivo In Vivo Animal Studies form_dev->in_vivo end Optimized Formulation in_vivo->end

Caption: Decision workflow for selecting a formulation strategy.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure Despite In Vitro Dissolution Enhancement

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Precipitation in the GI Tract The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Solution: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.
Poor Permeability Enhanced dissolution does not guarantee absorption if the drug cannot cross the intestinal membrane. Solution: Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or add permeation enhancers.
First-Pass Metabolism The drug is absorbed but rapidly metabolized by the liver. Solution: Investigate co-administration with metabolic inhibitors (if safe and feasible) or consider alternative delivery routes that bypass the liver (e.g., buccal, transdermal).
Food Effects The presence or absence of food can significantly alter GI physiology and drug absorption. Solution: Conduct in vivo studies in both fasted and fed states to characterize the food effect.
Issue 2: Inconsistent Results from In Vitro Permeability Assays (e.g., Caco-2)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Drug Solubility in Assay Buffer The drug precipitates in the aqueous buffer, leading to an underestimation of permeability. Solution: Use a buffer containing a low percentage of a solubilizing agent (e.g., DMSO, cyclodextrin) that is compatible with the cell monolayer.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen. Solution: Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. Co-dose with a known P-gp inhibitor (e.g., verapamil) to confirm.
Cell Monolayer Integrity Issues Compromised tight junctions can lead to artificially high permeability values. Solution: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Spray Drying

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • 7-hydroxy-2-methoxy-9,10-dihydrophenanthrene (this compound)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727)

  • Spray dryer

  • Dissolution testing apparatus (USP Apparatus II)

Procedure:

  • Prepare a solution by dissolving this compound and PVP K30 in methanol at a 1:4 drug-to-polymer ratio.

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) for the specific equipment.

  • Spray dry the solution to obtain a fine powder.

  • Characterize the resulting solid dispersion for drug content, morphology (SEM), and physical state (XRD, DSC).

  • Perform in vitro dissolution testing in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) and compare the dissolution profile to that of the pure crystalline this compound.

G A Dissolve this compound & PVP K30 in Methanol B Spray Drying A->B C Collect Solid Dispersion Powder B->C D Characterization (XRD, DSC, SEM) C->D E In Vitro Dissolution Testing C->E

Caption: Workflow for preparing and testing a this compound solid dispersion.
Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation (e.g., solid dispersion)

  • This compound suspension (e.g., in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast rats overnight (with free access to water) before dosing.

  • Divide rats into two groups (n=6 per group): Group 1 receives the this compound suspension, and Group 2 receives the this compound formulation, both at a dose of 20 mg/kg via oral gavage.

  • Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability of the formulation compared to the suspension.

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound Formulations

Formulation Type Particle Size (µm) Aqueous Solubility (µg/mL) Dissolution Rate (µ g/min/cm ²)
Crystalline this compound25.3 ± 4.10.8 ± 0.20.15 ± 0.03
Micronized this compound4.8 ± 1.21.5 ± 0.40.78 ± 0.11
This compound-PVP K30 Solid Dispersion (1:4)N/A22.5 ± 3.715.2 ± 2.5
This compound-SEDDSN/A (droplet size ~150 nm)>1000 (in formulation)N/A (forms microemulsion)

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (20 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
This compound Suspension85 ± 212.0450 ± 110100
This compound Solid Dispersion350 ± 751.02100 ± 420467
This compound-SEDDS620 ± 1300.53850 ± 650856

The information provided in this technical support center is intended for guidance and educational purposes for research professionals. All experimental procedures should be adapted and validated for specific laboratory conditions and comply with all relevant safety and regulatory guidelines.

References

Addressing off-target effects of 7rh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7rh, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, including off-target effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its primary target is Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen. This compound is a potent and selective inhibitor of DDR1 with a reported IC50 value of 6.8 nM.

Q2: What are the known on-target effects of this compound in cellular assays?

A2: In various cancer cell lines, this compound has been shown to inhibit the collagen-induced autophosphorylation of DDR1. This on-target inhibition leads to the suppression of downstream signaling pathways, such as the JAK/STAT pathway, resulting in reduced cell proliferation, migration, invasion, and colony formation.[1][2][3][4]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits selectivity for DDR1 over other kinases. However, it does show some inhibitory activity against other kinases at higher concentrations. The known IC50 values are summarized in the table below.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various Kinases

KinaseIC50 (nM)Reference
DDR16.8
DDR2101.4
Bcr-Abl355
c-Kit>10,000

Troubleshooting Guides

Issue 1: Unexpected Upregulation of Pro-survival Signaling Pathways (e.g., PI3K/AKT, MEK/ERK)

Question: I am treating my nasopharyngeal carcinoma cells with this compound and while I see inhibition of DDR1 phosphorylation, I am also observing an increase in p-AKT and p-ERK levels. Why is this happening?

Answer: This phenomenon has been observed in nasopharyngeal carcinoma (NPC) cells and is considered an adaptive resistance mechanism. Inhibition of DDR1 by this compound can lead to the activation of SRC, a non-receptor tyrosine kinase, which in turn activates the PI3K/AKT and MEK/ERK signaling pathways. This can counteract the anti-proliferative effects of DDR1 inhibition.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting DDR1 phosphorylation in your cell line using Western blotting (see Experimental Protocol 1).

  • Probe for Pathway Activation: Perform a time-course and dose-response experiment with this compound and analyze the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways (e.g., p-AKT, p-SRC, p-ERK) by Western blot. An increase in the phosphorylation of these proteins following this compound treatment would confirm the activation of these bypass pathways.

  • Combination Therapy: To overcome this resistance mechanism, consider co-treating your cells with this compound and an inhibitor of the activated pathway, such as an SRC inhibitor (e.g., dasatinib) or a PI3K/mTOR inhibitor.

Logical Relationship for Issue 1:

G This compound This compound DDR1 DDR1 This compound->DDR1 Inhibits SRC SRC DDR1->SRC Represses (Hypothesized) PI3K/AKT_Pathway PI3K/AKT Pathway SRC->PI3K/AKT_Pathway Activates MEK/ERK_Pathway MEK/ERK Pathway SRC->MEK/ERK_Pathway Activates Cell_Survival_Proliferation Cell Survival/ Proliferation PI3K/AKT_Pathway->Cell_Survival_Proliferation Promotes MEK/ERK_Pathway->Cell_Survival_Proliferation Promotes

Upregulation of pro-survival pathways by this compound.

Issue 2: Unexpected Increase in Tumor Growth in an In Vivo Model

Question: I am using this compound in an immunocompetent mouse model of lung adenocarcinoma, and contrary to my expectations, the tumors are growing faster with treatment. What could be the reason for this?

Answer: A study using an immunocompetent mouse model of KRAS/p53-mutant lung adenocarcinoma has reported that both pharmacological inhibition of DDR1 with this compound and genetic knockout of DDR1 led to an increased tumor burden. This unexpected effect was associated with a change in the tumor immune microenvironment, specifically a decrease in CD8+ cytotoxic T cells and an increase in CD4+ helper T cells and regulatory T cells (Tregs), which can suppress the anti-tumor immune response.

Troubleshooting Steps:

  • Analyze the Tumor Microenvironment: If you observe increased tumor growth in an in vivo model, it is crucial to analyze the tumor microenvironment. This can be done through immunohistochemistry (IHC) or flow cytometry of the tumor tissue to quantify the infiltration of different immune cell populations (e.g., CD8+, CD4+, FoxP3+ Tregs).

  • Evaluate in Immunodeficient Models: To determine if the observed effect is immune-mediated, you can conduct similar in vivo experiments in immunodeficient mouse models (e.g., nude or SCID mice). If this compound inhibits tumor growth in these models, it would support the hypothesis that the pro-tumorigenic effect is dependent on the adaptive immune system.

  • Consider Combination Immunotherapy: If the pro-tumorigenic effect is confirmed to be immune-mediated, combining this compound with immunomodulatory agents (e.g., checkpoint inhibitors) could be a potential strategy to overcome this effect, although this would require further investigation.

Experimental Workflow for Issue 2 Investigation:

G cluster_0 In Vivo Experiment Start Start Treat_Immunocompetent Treat Immunocompetent Mice with this compound Start->Treat_Immunocompetent Observe_Tumor_Growth Observe Unexpected Increased Tumor Growth Treat_Immunocompetent->Observe_Tumor_Growth Analyze_TME Analyze Tumor Microenvironment (IHC/Flow Cytometry) Observe_Tumor_Growth->Analyze_TME Hypothesize_Immune_Mediation Hypothesize Immune-Mediated Effect Analyze_TME->Hypothesize_Immune_Mediation Treat_Immunodeficient Treat Immunodeficient Mice with this compound Hypothesize_Immune_Mediation->Treat_Immunodeficient Observe_Tumor_Inhibition Observe Tumor Growth Inhibition Treat_Immunodeficient->Observe_Tumor_Inhibition Confirm_Hypothesis Confirm Immune-Mediated Effect Observe_Tumor_Inhibition->Confirm_Hypothesis

Workflow for investigating unexpected in vivo results.

Experimental Protocols

Protocol 1: Western Blot Analysis of DDR1 Phosphorylation

Objective: To determine the effect of this compound on collagen-induced DDR1 phosphorylation in cultured cells.

Materials:

  • Human cancer cell line with DDR1 expression (e.g., T-47D, PANC-1).

  • Cell culture medium and supplements.

  • Collagen Type I.

  • This compound (stock solution in DMSO).

  • DMSO (vehicle control).

  • Phosphate Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-DDR1 (p-Tyr792), anti-total-DDR1, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound or DMSO for 2 hours.

  • Collagen Stimulation: Stimulate the cells with Collagen Type I (e.g., 50 µg/mL) for 90 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and visualize the protein bands using ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities. Normalize the phospho-DDR1 signal to the total DDR1 signal. Use GAPDH as a loading control.

Protocol 2: Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest.

  • Serum-free and complete cell culture medium.

  • Transwell inserts (e.g., 8 µm pore size).

  • Collagen Type I (as a chemoattractant).

  • This compound (stock solution in DMSO).

  • DMSO (vehicle control).

  • Cotton swabs.

  • Fixation solution (e.g., methanol).

  • Staining solution (e.g., crystal violet).

  • Microscope.

Methodology:

  • Chamber Preparation: Coat the lower side of the Transwell insert membrane with Collagen Type I and allow it to dry.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Assay Setup:

    • Add medium with a chemoattractant (e.g., complete medium or medium with Collagen Type I) to the lower chamber.

    • Add the cell suspension to the upper chamber of the Transwell insert.

    • Add the desired concentration of this compound or vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate for 16-48 hours at 37°C.

  • Cell Removal and Fixation:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface by immersing the insert in fixation solution.

  • Staining and Visualization:

    • Stain the migrated cells with crystal violet.

    • Wash the inserts and allow them to dry.

    • Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Quantify the number of migrated cells per field and compare the different treatment groups.

DDR1 Signaling Pathway and this compound Inhibition:

G Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates p-DDR1 DDR1-P DDR1->p-DDR1 Autophosphorylation This compound This compound This compound->p-DDR1 Inhibits JAK/STAT_Pathway JAK/STAT Pathway p-DDR1->JAK/STAT_Pathway Activates Cell_Proliferation Cell Proliferation JAK/STAT_Pathway->Cell_Proliferation Cell_Migration Cell Migration JAK/STAT_Pathway->Cell_Migration

On-target inhibition of DDR1 signaling by this compound.

References

Technical Support Center: Assessing 7-Transmembrane (7TM) Receptor Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of 7-transmembrane (7TM) receptors, also known as G protein-coupled receptors (GPCRs), in solution.

Frequently Asked Questions (FAQs)

Q1: What is 7TM receptor stability and why is it important?

A1: 7TM receptor stability refers to the ability of the receptor to maintain its native three-dimensional structure and function in a solution environment outside of the cell membrane. As integral membrane proteins, 7TM receptors are inherently unstable once removed from their native lipid bilayer.[1] Assessing and optimizing stability is crucial for a wide range of applications, including structural biology (X-ray crystallography, cryo-EM), drug discovery (ligand screening, characterization), and the development of protein-based therapeutics. Poor stability can lead to protein aggregation, loss of function, and unreliable experimental results.

Q2: What are the common challenges in assessing 7TM receptor stability?

A2: The primary challenge is mimicking the native cell membrane environment. This involves selecting the appropriate detergents, lipids, or other membrane mimetics to solubilize and stabilize the receptor. Other challenges include:

  • Low expression and purification yields: 7TM receptors are often expressed at low levels, making it difficult to obtain sufficient quantities of pure, functional protein for stability assays.

  • Inherent instability: Once solubilized, 7TM receptors are prone to unfolding, aggregation, and degradation.

  • Conformational heterogeneity: 7TM receptors exist in multiple conformational states (e.g., inactive, active), and the stability of each state can differ.[2]

  • Assay artifacts: The reagents used in stability assays, such as fluorescent dyes or detergents, can sometimes interfere with the measurement and produce misleading results.[3][4]

Q3: What are the key methods for assessing 7TM receptor stability in solution?

A3: Several biophysical and biochemical methods are commonly used to assess 7TM receptor stability. The most prominent include:

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.

  • Size Exclusion Chromatography (SEC): Used to detect and quantify protein aggregation, a common consequence of instability.

  • Radioligand Binding Assays: These assays measure the ability of the receptor to bind to its specific ligand, which is an indicator of its functional integrity and can be used to assess stability over time or under stress conditions.

  • Isothermal Chemical Denaturation (ICD): This technique measures the stability of a protein against chemical denaturants at a constant temperature.

Troubleshooting Guides

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Problem Possible Cause(s) Troubleshooting Steps
High initial fluorescence or noisy data 1. Protein aggregation in the sample.[3] 2. Interference from detergents or lipids. 3. The dye is binding to the folded protein.1. Centrifuge or filter the protein sample before the assay. 2. Screen different detergents and lipids to find conditions with lower background fluorescence. 3. Optimize protein concentration; sometimes lower concentrations can help. 4. Try a different fluorescent dye.
No clear melting transition (flat curve) 1. Protein is already unfolded or aggregated. 2. Protein concentration is too low. 3. The dye does not bind to the unfolded state of the protein.1. Confirm protein integrity using another method like SEC. 2. Increase the protein concentration. 3. Try an alternative dye or use nanoDSF which measures intrinsic tryptophan fluorescence.
Melting curve shifts in an unexpected direction 1. The ligand or buffer component is destabilizing the protein. 2. pH of the buffer changes with temperature.1. This may be a valid result, indicating destabilization. 2. Choose a buffer with a low temperature coefficient for its pKa.
Multiple transitions in the melting curve 1. The protein has multiple domains that unfold independently. 2. The sample is heterogeneous (e.g., contains a mix of monomer and oligomers).1. This can be a characteristic of the protein. 2. Analyze the sample by SEC to assess its homogeneity.
Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Troubleshooting Steps
Peak tailing or broadening 1. Non-specific interactions between the protein and the column matrix. 2. Suboptimal mobile phase composition.1. Increase the salt concentration in the mobile phase (e.g., 150-500 mM NaCl). 2. Add a small percentage of an organic modifier like isopropanol (B130326) or glycerol (B35011) to the mobile phase. 3. Optimize the pH of the mobile phase.
Protein aggregation on the column 1. The protein is unstable in the chosen mobile phase. 2. The protein concentration is too high.1. Screen different buffers and additives to improve protein stability. 2. Reduce the amount of protein loaded onto the column.
Poor resolution between monomer and aggregate peaks 1. Inappropriate column for the size of the protein and its aggregates. 2. Suboptimal flow rate.1. Select a column with an appropriate pore size for the expected molecular weight range. 2. Decrease the flow rate to improve resolution.
Low protein recovery 1. Adsorption of the protein to the column matrix or tubing.1. Use a bio-inert HPLC system. 2. Passivate the column with a bovine serum albumin (BSA) solution before injecting the sample. 3. Optimize the mobile phase composition to minimize non-specific interactions.

Quantitative Data Summary

The stability of 7TM receptors can be significantly influenced by the presence of ligands (agonists, antagonists, inverse agonists) and the composition of the solubilization buffer. The following tables provide examples of quantitative stability data for well-characterized 7TM receptors.

Table 1: Thermal Stability (Tm) of the A2a Adenosine Receptor (A2aR) under Different Conditions

ConditionTm (°C)Reference
No Ligand (apo)~30-35
+ Theophylline (Antagonist)Increased stability
+ CHA (Agonist)Increased stability
StaR2 mutant + ZM241385 (Antagonist)Significant stabilization
GL31 mutant + Adenosine (Agonist)Significant stabilization

Table 2: Influence of Ligands on the Conformational Stability of the β2-Adrenergic Receptor (β2AR)

Ligand TypeEffect on Receptor ConformationReference
Agonists (e.g., Isoproterenol)Induce a conformational state that can activate G proteins.
Antagonists (e.g., Carazolol)Stabilize an inactive conformation.
Inverse AgonistsStabilize an inactive conformation, reducing basal activity.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for 7TM Receptor Thermal Stability

Objective: To determine the melting temperature (Tm) of a purified 7TM receptor in the presence and absence of ligands.

Materials:

  • Purified 7TM receptor (typically at 0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5, with an appropriate concentration of detergent and/or lipid)

  • Ligand stocks (at a concentration at least 100x the final desired concentration)

  • qPCR plate and sealing film

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

Procedure:

  • Prepare the master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, purified 7TM receptor, and SYPRO Orange dye. A final protein concentration of 2-5 µM and a final dye concentration of 5x are common starting points.

  • Aliquot the master mix: Dispense the master mix into the wells of a qPCR plate.

  • Add ligands: Add a small volume of the concentrated ligand stock solutions to the appropriate wells. Add the same volume of vehicle (e.g., DMSO) to the control wells.

  • Seal and centrifuge: Seal the plate securely with an optical sealing film and briefly centrifuge to collect the contents at the bottom of the wells.

  • Set up the qPCR instrument: Program the instrument to perform a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Ensure that the instrument is set to read the fluorescence of SYPRO Orange at each temperature increment.

  • Run the experiment and analyze the data: After the run is complete, analyze the resulting fluorescence curves. The melting temperature (Tm) is typically determined from the peak of the first derivative of the melting curve. A positive shift in Tm in the presence of a ligand indicates stabilization.

Protocol 2: Size Exclusion Chromatography (SEC) for 7TM Receptor Aggregation Analysis

Objective: To assess the aggregation state of a purified 7TM receptor.

Materials:

  • Purified 7TM receptor sample

  • SEC column with an appropriate molecular weight range (e.g., for a ~40-60 kDa monomeric 7TM receptor, a column with a fractionation range of 10-500 kDa would be suitable)

  • HPLC or UHPLC system, preferably bio-inert

  • Mobile phase (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5, with the same detergent concentration as the protein sample)

  • Molecular weight standards for column calibration (optional)

Procedure:

  • Equilibrate the column: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard analytical column) until a stable baseline is achieved.

  • Prepare the sample: If necessary, clarify the protein sample by centrifugation or filtration (0.1 or 0.22 µm filter) to remove any large aggregates that could clog the column.

  • Inject the sample: Inject a small volume of the protein sample onto the column. The injection volume should typically be less than 2% of the column volume to ensure optimal resolution.

  • Monitor the elution profile: Monitor the elution of the protein from the column by measuring the absorbance at 280 nm.

  • Analyze the chromatogram: Analyze the resulting chromatogram to identify peaks corresponding to the monomeric receptor, as well as any high molecular weight species (aggregates) or low molecular weight species (degradation products). The percentage of aggregation can be calculated by integrating the peak areas.

Visualizations

GPCR_Signaling_Pathway Canonical GPCR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR 7TM Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein Heterotrimeric G Protein (Gαβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: Canonical G protein-coupled receptor (GPCR) signaling pathway.

Stability_Assessment_Workflow 7TM Receptor Stability Assessment Workflow cluster_prep Sample Preparation cluster_assessment Stability Assessment cluster_optimization Optimization Expression Receptor Expression & Membrane Prep Solubilization Detergent/Lipid Screening & Solubilization Expression->Solubilization Purification Affinity & Size Exclusion Chromatography Solubilization->Purification SEC SEC (Aggregation) Purification->SEC DSF DSF/TSA (Thermal Stability) Purification->DSF Binding Radioligand Binding (Functional Integrity) Purification->Binding Optimization_Loop Buffer/Ligand Optimization SEC->Optimization_Loop DSF->Optimization_Loop Binding->Optimization_Loop Optimization_Loop->Solubilization Iterate

Caption: Experimental workflow for assessing 7TM receptor stability.

References

Technical Support Center: Refining 7rh Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: As "7rh" is not a recognized standard scientific term, this guide has been developed assuming "this compound" is a hypothetical recombinant human protein. The principles and troubleshooting steps provided are based on common challenges encountered during the long-term study of recombinant proteins in general.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound," a novel recombinant human protein, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maintaining this compound bioactivity during long-term in vitro studies?

A1: Maintaining the stability and activity of recombinant proteins like this compound is crucial for reproducible results in long-term studies.[1] Key factors include:

  • Storage Conditions: Store lyophilized this compound at -20°C or -80°C.[2] For reconstituted solutions, store working aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles, which can denature the protein.[1][3][4]

  • Buffer Composition: The buffer should have a pH that matches the protein's isoelectric point for maximum stability. Additives like glycerol (B35011) (10-50%) can act as cryoprotectants, while reducing agents (e.g., DTT) can prevent oxidation.

  • Protein Concentration: Store proteins at a concentration that minimizes aggregation, typically in the range of 1-5 mg/mL. For working solutions below 0.1 mg/mL, the use of a carrier protein (e.g., 0.1% BSA) is recommended to prevent loss due to vessel adhesion.

  • Culture Conditions: In long-term cell culture, this compound may degrade. It is essential to determine its half-life in your specific culture medium and replenish it accordingly.

Q2: How often should I replace the culture medium containing this compound in my long-term experiment?

A2: The frequency of medium replacement depends on the stability of this compound in your culture conditions (e.g., temperature, presence of proteases) and the metabolic rate of your cells. It is recommended to perform a pilot study to determine the bioactivity of this compound over time in your specific experimental setup. A common starting point is to replace the medium every 24 to 72 hours.

Q3: My cells show a diminished response to this compound over time. What could be the cause?

A3: A diminished response, or tachyphylaxis, can be due to several factors:

  • Receptor Downregulation: Continuous exposure to a ligand can cause cells to internalize and degrade their surface receptors, leading to reduced sensitivity.

  • This compound Degradation: The protein may be losing its bioactivity in the culture medium over the course of the experiment.

  • Cellular Desensitization: Intracellular signaling pathways can become desensitized through negative feedback mechanisms.

  • Immunogenicity: In in vivo studies, the development of anti-drug antibodies (ADAs) can neutralize the protein's effect.

Q4: How can I verify the bioactivity of my this compound protein stock throughout a long-term study?

A4: It is crucial to periodically assess the bioactivity of your this compound stock. This can be done using a cell-based bioassay, such as a cell proliferation assay, a chemotaxis assay, or a functional ELISA. The results can be quantified by determining the ED50, which is the concentration of this compound that produces 50% of the maximum response. Comparing the ED50 of your current stock to a reference standard or a new lot can confirm its potency.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to this compound Treatment
Question Possible Cause Troubleshooting Steps
Why am I not seeing the expected cellular response after this compound treatment? Improper Protein Handling/Storage: The protein may have lost activity due to multiple freeze-thaw cycles, improper storage temperature, or incorrect reconstitution.1. Ensure this compound was stored at -80°C for long-term storage. 2. Aliquot the protein after reconstitution to avoid repeated freeze-thaw cycles. 3. Reconstitute the lyophilized powder as per the manufacturer's instructions, typically not exceeding a concentration of 1 mg/mL.
Protein Degradation: this compound may be unstable in the culture medium or degraded by proteases.1. Add protease inhibitors to the buffer. 2. Perform a time-course experiment to measure this compound stability in your specific culture medium. 3. Consider a perfusion culture system or more frequent medium changes.
Incorrect Dosing: The concentration of this compound used may be too low or too high, falling outside the optimal range for the desired biological response.1. Perform a dose-response experiment to determine the optimal concentration (ED50) for your specific cell type and assay.
Cell-Specific Response: Different cell types can have varying sensitivities to a recombinant protein.1. Confirm that your chosen cell line is known to respond to the signaling pathway activated by this compound. 2. Consider testing a positive control cell line if available.
Issue 2: High Variability Between Experimental Replicates
Question Possible Cause Troubleshooting Steps
What is causing high variability in my long-term this compound treatment results? Inconsistent Protein Activity: Lot-to-lot variability or degradation of a single stock over time can lead to inconsistent results.1. Test the bioactivity (e.g., using an ED50 determination assay) of each new lot of this compound. 2. For long-term studies, use a single, validated lot of this compound if possible. 3. Periodically re-test the bioactivity of your working stock.
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum quality can affect cellular responses.1. Maintain a consistent cell seeding density and passage number for all experiments. 2. Use a single, tested lot of fetal bovine serum (FBS) for the duration of the study.
Assay Timing: The peak response time for your assay may vary.1. Optimize the assay timing to capture the peak biological response.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound
Form Temperature Duration Key Considerations
Lyophilized Powder-20°C to -80°CUp to several yearsAvoid moisture.
Reconstituted Stock ( >0.5 mg/mL)-20°C to -80°CUp to 6 monthsAliquot into single-use volumes to prevent freeze-thaw cycles.
Diluted Working Solution ( <0.1 mg/mL)4°CUse immediatelyAdd a carrier protein (e.g., 0.1% BSA) to prevent adhesion to surfaces.
Table 2: Example Dose-Response Data for this compound Bioactivity

This table illustrates hypothetical data from a cell proliferation assay to determine the ED50 of two different lots of this compound.

This compound Concentration (ng/mL) Lot A: % Max Proliferation Lot B: % Max Proliferation
00%0%
115%12%
548%45%
1075%72%
2095%93%
50100%98%
Calculated ED50 ~5.2 ng/mL ~5.6 ng/mL

Experimental Protocols

Protocol: Cell-Based Bioactivity Assay for this compound (Cell Proliferation)

This protocol outlines a method to determine the bioactivity of this compound by measuring its effect on the proliferation of a responsive cell line (e.g., TF-1 cells).

  • Cell Preparation:

    • Culture TF-1 cells according to standard protocols.

    • Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in a serum-starved medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in a sterile, protein-compatible buffer.

    • Perform a serial dilution of this compound in the serum-starved medium to create a range of concentrations (e.g., 0.1 to 100 ng/mL). Include a no-treatment control.

  • Treatment:

    • Add the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Quantification of Proliferation:

    • Add a proliferation reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the absorbance/fluorescence values against the concentration of this compound.

    • Use a four-parameter logistic regression to fit the curve and calculate the ED50, which represents the concentration of this compound that induces 50% of the maximal response.

Visualizations

G Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 7rhR This compound Receptor This compound->7rhR Binding JAK2 JAK2 7rhR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene Target Gene Expression pSTAT3->Gene Transcription Regulation

Caption: A diagram of the hypothetical this compound signaling cascade via the JAK/STAT pathway.

G Workflow for Long-Term this compound In Vitro Study start Start: Seed Cells treatment Day 0: Add this compound Treatment start->treatment incubation Incubate (24-72h) treatment->incubation medium_change Medium Change & Re-add this compound incubation->medium_change Repeat for 'n' cycles endpoint Endpoint Assay (e.g., qPCR, Western Blot) incubation->endpoint Final Cycle medium_change->incubation data_analysis Data Analysis endpoint->data_analysis

Caption: A generalized experimental workflow for a long-term in vitro this compound study.

G Troubleshooting Logic for Diminished this compound Response start Problem: Diminished Response to this compound Over Time check_activity Check this compound Bioactivity (ED50 Assay) start->check_activity activity_ok Is Activity OK? check_activity->activity_ok check_protocol Review Protocol: - Dosing schedule? - Medium changes? activity_ok->check_protocol Yes replace_protein Solution: Use New/Validated This compound Aliquot activity_ok->replace_protein No check_cells Investigate Cellular Response: - Receptor expression? - Downstream signaling? check_protocol->check_cells adjust_protocol Solution: Optimize Dosing Frequency check_protocol->adjust_protocol adjust_cells Solution: Use Lower Passage Cells or Assess Desensitization check_cells->adjust_cells

Caption: A logical diagram for troubleshooting a diminished cellular response to this compound.

References

Technical Support Center: Managing Rhodamine-Associated Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodamine derivatives in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with rhodamine administration in animal models?

A1: The toxicity of rhodamine derivatives is dependent on the specific compound, dose, and route of administration. Cationic rhodamines like Rhodamine 123 and Rhodamine 6G are known to cause mitochondrial dysfunction, which can lead to a range of toxic effects.[1] Rhodamine B has been associated with reproductive toxicity and teratogenicity in in vivo studies.[2] In rats, higher concentrations of Rhodamine 6G have been shown to be toxic to retinal ganglion cells.[3][4]

Q2: Are there less toxic alternatives to commonly used rhodamine dyes?

A2: Yes, for some applications, alternatives with lower toxicity profiles are available. For instance, Rhodamine WT has been shown to be significantly less toxic to aquatic organisms compared to Rhodamine B.[5][6] When selecting a rhodamine derivative, it is crucial to review the literature for toxicity data relevant to the specific experimental model and application.

Q3: What are the key considerations for rhodamine administration to minimize toxicity?

A3: To minimize toxicity, careful consideration should be given to the following:

  • Dose Optimization: Use the lowest effective concentration. Dose-response studies are essential to determine the optimal dose that provides a sufficient signal without causing significant toxicity.[3][4]

  • Route of Administration: The route of administration can influence systemic exposure and toxicity. Intraperitoneal (IP) injections may be a less invasive alternative to intravenous (IV) injections for some applications and can be as effective.[7][8]

  • Vehicle Selection: The vehicle used to dissolve the rhodamine dye should be non-toxic and compatible with the administration route. Physiologic saline solution is a commonly used vehicle.

  • Animal Monitoring: Closely monitor animals for any signs of distress or toxicity after administration.

Q4: How is rhodamine metabolized and eliminated from the body?

A4: The metabolism and elimination of rhodamine can vary depending on the specific derivative. For example, Rhodamine 123 is metabolized in the liver, with one of the metabolites being a glucuronide conjugate.[9] It is eliminated through both urine and bile. Unchanged Rhodamine 123 is the predominant form found in urine, while in bile, both the parent compound and its metabolites are present.[9]

Troubleshooting Guide

Issue 1: High incidence of animal mortality or severe adverse effects after rhodamine administration.

  • Possible Cause: The administered dose may be too high for the specific animal model or strain.

  • Troubleshooting Steps:

    • Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume.

    • Conduct a Dose-Response Study: If not already done, perform a pilot study with a range of lower doses to determine the maximum tolerated dose (MTD).

    • Review Literature for Species-Specific Toxicity: Different species and even strains can have varying sensitivities to the same compound. Consult literature for reported toxic doses in your specific animal model.

    • Consider a Different Rhodamine Derivative: If mortality persists even at low doses, consider using a rhodamine derivative with a better-documented safety profile.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Issues with the preparation or administration of the rhodamine solution.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: Incomplete dissolution of the rhodamine powder can lead to inaccurate dosing. Ensure the dye is fully dissolved in the chosen vehicle.

    • Standardize Administration Technique: Ensure that the administration technique (e.g., injection speed, needle placement) is consistent across all animals. For intravenous injections, confirmation of correct placement in the vein is critical.[8]

    • Protect from Light: Rhodamine solutions can be light-sensitive. Store and handle solutions in a way that minimizes light exposure to prevent degradation.

Issue 3: Evidence of mitochondrial dysfunction in treated animals (e.g., lethargy, weight loss).

  • Possible Cause: Cationic rhodamines can accumulate in mitochondria and inhibit respiratory chain function.[1]

  • Troubleshooting Steps:

    • Lower the Dose: Reduce the concentration of the rhodamine dye to a level that minimizes mitochondrial toxicity while still providing an adequate signal.

    • Reduce Exposure Time: If the experimental design allows, shorten the duration of exposure to the rhodamine dye.

    • Use a Non-Cationic Rhodamine: If mitochondrial toxicity is a persistent issue, consider using a neutral rhodamine derivative like Rhodamine B, which has been shown to have less impact on mitochondrial function at comparable doses.[1]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for different rhodamine derivatives in various animal models.

Table 1: Dose-Dependent Toxicity of Rhodamine Derivatives in Rodents

Rhodamine DerivativeAnimal ModelRoute of AdministrationToxic EffectEffective/Toxic ConcentrationCitation
Rhodamine 123MouseIntraperitonealDevelopmental Toxicity (inhibition of ATP synthesis)15 mg/kg/day[1]
Rhodamine 6GMouseIntraperitonealDevelopmental Toxicity (inhibition of ATP synthesis)0.5 mg/kg/day[1]
Rhodamine 6GRatIntravitrealRetinal Ganglion Cell Loss0.2% and 0.5% concentrations[3][4]
Rhodamine BRatInjectionIncreased Lipid Peroxidation and Cervical Epithelial Cell Proliferation4.5, 9, and 18 mg/200 g body weight/day[10]

Table 2: Aquatic Toxicity of Rhodamine Derivatives

Rhodamine DerivativeOrganismToxicity EndpointConcentrationCitation
Rhodamine BDaphnia magnaEC5014-24 mg/L
Rhodamine BDaphnia magnaLC5025 mg/L
Rhodamine WTDaphnia magnaNo statistically significant effectsUp to 100 mg/L[5]
Rhodamine BZebrafish (Danio rerio) embryosLC5015 times more toxic than Rhodamine WT[5]
Rhodamine B-conjugated crotamineZebrafish (Danio rerio) larvaeLethal Toxic Concentration4 µM[11]

Experimental Protocols

Protocol 1: Intravitreal Injection of Rhodamine 6G in Rats for Retinal Toxicity Assessment

  • Animal Model: Adult Brown Norway rats.

  • Preparation of Rhodamine 6G Solution: Dissolve Rhodamine 6G in physiologic saline solution (PSS) to achieve the desired final concentrations (e.g., 0.0002%, 0.002%, 0.02%, 0.2%, and 0.5%).

  • Administration: Inject the Rhodamine 6G solution into the vitreous of the eye. A control group should receive an injection of PSS only.

  • Toxicity Assessment:

    • Retinal Ganglion Cell (RGC) Counts: Perform RGC counts at a set time point (e.g., 7 days) post-injection.

    • Light Microscopy: Analyze retinal morphology for any structural changes.

    • Electroretinography (ERG): Assess retinal function at various time points (e.g., 48 hours and 7 days) post-injection.[3][4]

Protocol 2: Intraperitoneal Administration of Rhodamine 6G for In Vivo Imaging

  • Animal Model: Mice.

  • Administration: Insert a needle at a 30° angle on an imaginary line drawn across the abdomen just above the knees of the mice for intraperitoneal injection.[8]

  • Imaging: This route of administration can be used for applications such as intravital microscopy to study leukocyte-endothelial interactions.[7][8]

  • Note: Studies have shown that IP administration of Rhodamine 6G can be as efficacious as IV administration for certain applications and may be a simpler and safer alternative.[7][8]

Visualizations

Toxicity_Management_Workflow cluster_0 Experimental Planning cluster_1 Experiment Execution cluster_2 Troubleshooting cluster_3 Data Analysis & Conclusion start Start: Define Experimental Needs lit_review Literature Review for Rhodamine Selection & Dose start->lit_review pilot_study Conduct Pilot Study (Dose-Response) lit_review->pilot_study administer Administer Rhodamine pilot_study->administer monitor Monitor Animals for Adverse Effects administer->monitor adverse_effects Adverse Effects Observed? monitor->adverse_effects investigate Investigate Cause (Dose, Route, etc.) adverse_effects->investigate Yes no_effects No Adverse Effects adverse_effects->no_effects No modify Modify Protocol (Lower Dose, Change Derivative) investigate->modify modify->administer proceed Proceed with Data Collection & Analysis no_effects->proceed end End: Successful Experiment proceed->end

Caption: Workflow for managing rhodamine toxicity in animal models.

Mitochondrial_Toxicity_Pathway cluster_0 Mechanism of Cationic Rhodamine Toxicity rhodamine Cationic Rhodamines (e.g., Rhodamine 123, 6G) mitochondria Mitochondria rhodamine->mitochondria membrane_potential Accumulation Driven by Mitochondrial Membrane Potential mitochondria->membrane_potential etc_inhibition Inhibition of Electron Transport Chain membrane_potential->etc_inhibition atp_depletion Decreased ATP Synthesis etc_inhibition->atp_depletion cell_death Cellular Dysfunction & Apoptosis atp_depletion->cell_death

Caption: Mitochondrial toxicity pathway of cationic rhodamines.

References

Technical Support Center: Ensuring Consistent Results with rhIL-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving recombinant human Interleukin-7 (rhIL-7).

Frequently Asked Questions (FAQs)

Q1: What is rhIL-7 and what is its primary mechanism of action?

Recombinant human Interleukin-7 (rhIL-7) is a cytokine crucial for the development, survival, and homeostasis of lymphocytes.[1][2][3] It is particularly important for T-cell and B-cell development.[1][3] The primary mechanism of action involves binding to the IL-7 receptor (IL-7R), a heterodimer composed of the IL-7Rα chain (CD127) and the common gamma chain (γc, CD132). This binding activates intracellular signaling cascades, primarily the JAK-STAT and PI3K-AKT pathways, which regulate the expression of genes involved in cell survival, proliferation, and differentiation.

Q2: My cells are not showing the expected proliferative response to rhIL-7. What are the possible causes?

Several factors can contribute to a suboptimal proliferative response:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. High passage numbers can lead to altered cellular responses.

  • Receptor Expression: Verify that your target cells express the IL-7 receptor (IL-7Rα and γc). Receptor expression can vary between cell types and under different culture conditions.

  • rhIL-7 Bioactivity: The bioactivity of your rhIL-7 may have degraded. Check the expiration date and ensure proper storage and handling. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Serum Concentration: High concentrations of serum in the culture medium can sometimes mask the effects of rhIL-7. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.

  • Incorrect Concentration: The concentration of rhIL-7 used may not be optimal for your specific cell type. Perform a dose-response experiment to determine the optimal concentration.

Q3: I am observing high background signaling in my control group (no rhIL-7). How can I reduce this?

High background signaling can be caused by:

  • Endogenous Cytokines in Serum: Fetal bovine serum (FBS) can contain low levels of cytokines that may activate downstream signaling pathways. Using a lower serum concentration or serum-free media can help.

  • Cell Density: Overly confluent cell cultures can lead to spontaneous activation of signaling pathways. Ensure you are seeding cells at an appropriate density.

  • Contamination: Mycoplasma or other microbial contamination can affect cellular signaling. Regularly test your cell cultures for contamination.

Q4: How should I properly store and handle rhIL-7 to maintain its bioactivity?

For long-term storage, rhIL-7 should be stored at -20°C or -80°C as a lyophilized powder or in a carrier protein-containing solution. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein. When thawing, do so on ice to maintain stability.

Troubleshooting Guides

Problem: Inconsistent Phosphorylation of STAT5

Possible Causes & Solutions

Possible Cause Recommended Solution
Suboptimal Stimulation Time Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for STAT5 in your specific cell line.
Inhibitors in Culture Medium Ensure that the culture medium does not contain any components that may inhibit JAK kinases or other upstream signaling molecules.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of STAT5 during sample preparation.
Antibody Quality Use a high-quality, validated antibody specific for phosphorylated STAT5. Verify the antibody's performance with a positive control.
Problem: Variability in Gene Expression Results (e.g., Bcl-2, c-Myc)

Possible Causes & Solutions

Possible Cause Recommended Solution
RNA Degradation Use an RNase-free workflow and high-quality RNA extraction methods. Assess RNA integrity before proceeding with downstream applications like qPCR.
Inconsistent Cell State Synchronize cell cultures before rhIL-7 stimulation to ensure a more uniform response.
Primer/Probe Efficiency Validate the efficiency of your qPCR primers or probes to ensure accurate quantification of gene expression.
Normalization Issues Use multiple stable housekeeping genes for normalization of your gene expression data.

Experimental Protocols

General Protocol for rhIL-7 Stimulation and Western Blot Analysis of STAT5 Phosphorylation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Starvation (Optional): To reduce background signaling, you may starve the cells in a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 4-6 hours prior to stimulation.

  • rhIL-7 Stimulation: Treat the cells with the desired concentration of rhIL-7 for the predetermined optimal time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip and re-probe the membrane for total STAT5 and a loading control (e.g., β-actin or GAPDH).

Visualizing Workflows and Pathways

experimental_workflow General Experimental Workflow for rhIL-7 Stimulation cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_seeding Seed Cells starvation Serum Starvation (Optional) cell_seeding->starvation rhil7_stimulation rhIL-7 Stimulation starvation->rhil7_stimulation cell_lysis Cell Lysis rhil7_stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant rna_extraction RNA Extraction cell_lysis->rna_extraction western_blot Western Blot protein_quant->western_blot qpcr qPCR rna_extraction->qpcr

Caption: General workflow for cell stimulation with rhIL-7 and subsequent analysis.

il7_signaling_pathway Simplified IL-7 Signaling Pathway IL7 rhIL-7 IL7R IL-7 Receptor (IL-7Rα + γc) IL7->IL7R Binds JAK1_JAK3 JAK1 / JAK3 IL7R->JAK1_JAK3 Activates PI3K PI3K IL7R->PI3K Activates STAT5 STAT5 JAK1_JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to AKT AKT PI3K->AKT Activates pAKT pAKT AKT->pAKT CellResponse Cellular Responses (Survival, Proliferation) pAKT->CellResponse GeneExpression Gene Expression (e.g., Bcl-2, c-Myc) Nucleus->GeneExpression Regulates GeneExpression->CellResponse

Caption: Key signaling pathways activated by rhIL-7 binding to its receptor.

References

Validation & Comparative

A Comparative Efficacy Analysis of 7rh and Other Discoidin Domain Receptor 1 (DDR1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Potency and Mechanisms of Leading DDR1 Inhibitors

Discoidin Domain Receptor 1 (DDR1) has emerged as a critical therapeutic target in oncology. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in tumor progression, invasion, and metastasis. This guide provides a comprehensive comparison of the efficacy of 7rh, a potent and selective DDR1 inhibitor, with other notable inhibitors of this receptor, supported by experimental data and detailed methodologies.

Quantitative Efficacy of DDR1 Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized DDR1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Other Kinase Targets (IC50 in nM)Reference(s)
This compound (DDR1-IN-2) 6.8 - 13.1101.4 - 203Bcr-Abl (355 - 414), c-Kit (>10,000)[1]
DDR1-IN-1 105413Highly selective for DDR1[2][3]
Nilotinib (B1678881) 1 - 4355Bcr-Abl (>20), c-Kit, PDGFR[4][5][6]
Dasatinib (B193332) 0.5 - 1.351.4Bcr-Abl, c-Kit, PDGFR, Src family kinases[4][6]
Imatinib 21 - 43675Bcr-Abl, c-Kit, PDGFR[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to the DDR1 kinase domain.

Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the DDR1 kinase by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. An inhibitor competing with the tracer for the ATP-binding site will lead to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound) in the kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA). Prepare a 3X mixture of the DDR1 kinase and the Eu-labeled anti-tag antibody in the same buffer. Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure: In a low-volume 384-well plate, add 5 µL of the test compound solution. Add 5 µL of the kinase/antibody mixture. Add 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm. The emission ratio (665 nm / 615 nm) is calculated and used to determine the IC50 value.[8]

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.

Principle: Upon stimulation with collagen, DDR1 undergoes autophosphorylation at specific tyrosine residues. This can be detected using phospho-specific antibodies. An effective inhibitor will reduce the level of phosphorylated DDR1.

Protocol:

  • Cell Culture: Plate a human cancer cell line with high DDR1 expression (e.g., U2OS, PANC-1, or MCF-7) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the DDR1 inhibitor (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.[2][9]

  • Collagen Stimulation: Stimulate the cells with Collagen Type I (e.g., 20-50 µg/mL) for 30-90 minutes at 37°C.[9][10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-DDR1 (e.g., pY792) and total DDR1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities to determine the extent of inhibition.[2]

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of a DDR1 inhibitor's efficacy in a mouse xenograft model of cancer.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the DDR1 inhibitor, and the effect on tumor growth and metastasis is monitored.

Protocol:

  • Cell Line and Animal Model: Use a relevant human cancer cell line (e.g., MDA-PATC 148 for pancreatic cancer, CNE2 for nasopharyngeal carcinoma).[11][12] Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Inject the cancer cells (e.g., 1 x 10⁶ cells) orthotopically into the corresponding organ (e.g., pancreas) or subcutaneously.[11][13]

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the DDR1 inhibitor (e.g., this compound at 3 mg/kg/day, intraperitoneally) or vehicle control.[11] For nilotinib, a dose of 50 mg/kg/day via oral administration has been used in a colorectal cancer model.[14]

  • Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or in vivo imaging. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DDR1 signaling (e.g., phospho-DDR1). For metastasis studies, examine relevant organs (e.g., liver) for metastatic nodules.[11][15]

Visualizations

DDR1 Signaling Pathway

The following diagram illustrates the central role of DDR1 in mediating collagen-induced signaling pathways that are crucial for cancer progression. The diagram shows how DDR1 inhibitors block these downstream effects.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds & activates PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt MAPK MAPK Pathway DDR1->MAPK NFkB NF-kB Pathway DDR1->NFkB Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Invasion Invasion & Metastasis PI3K_Akt->Invasion MAPK->Proliferation MAPK->Invasion Chemoresistance Chemoresistance NFkB->Chemoresistance Inhibitor This compound & Other DDR1 Inhibitors Inhibitor->DDR1 inhibits

Caption: DDR1 signaling pathway initiated by collagen binding and its inhibition.

Experimental Workflow for In Vivo Efficacy Study

The workflow for a typical in vivo study to evaluate the efficacy of a DDR1 inhibitor is depicted below.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Animal_Model 2. Immunodeficient Mouse Model Cell_Culture->Animal_Model Implantation 3. Tumor Cell Implantation Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Drug_Admin 6. Daily Administration of DDR1 Inhibitor or Vehicle Randomization->Drug_Admin Monitoring 7. Continued Monitoring of Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Analysis 9. Tumor Excision & Immunohistochemical Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study of a DDR1 inhibitor.

References

Unveiling the Antitumor Potential of 7rh: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies highlights the promising antitumor effects of 7rh, a potent Discoidin Domain Receptor 1 (DDR1) inhibitor, across various cancer cell lines. This guide synthesizes key findings, presenting a comparative analysis of this compound's efficacy and a detailed look into the experimental methodologies and signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this compound as a potential cancer therapeutic.

Quantitative Analysis of this compound Antitumor Effects

The inhibitory effects of this compound on cell proliferation have been quantified in several cancer cell lines, with a notable focus on nasopharyngeal carcinoma (NPC). The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate a dose-dependent inhibition of cell viability.

Cell LineCancer TypeIC50 (µM)Citation
CNE1Nasopharyngeal Carcinoma2.06[1]
CNE2Nasopharyngeal Carcinoma1.97[1]
HONE1Nasopharyngeal Carcinoma3.71[1]
SUNE1Nasopharyngeal Carcinoma3.95[1]

Biochemically, this compound is a potent inhibitor of the DDR1 kinase, with an in vitro IC50 of 13.1 nM. It exhibits lower potency against the related DDR2 kinase, with an IC50 of 203 nM.

Deciphering the Mechanism of Action: Signaling Pathways Affected by this compound

This compound exerts its antitumor effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.

Downregulation of the JAK1/STAT3 Pathway: Treatment with this compound has been shown to suppress the Janus Kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is often constitutively active in cancer cells, promoting their growth and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis.

Upregulation of PI3K/AKT and Ras/Raf/MEK/ERK Pathways: Interestingly, studies have observed an upregulation of the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK signaling pathways following this compound treatment.[1] This suggests the activation of a potential resistance mechanism by the cancer cells to counteract the inhibitory effects of this compound. The upregulation of these pro-survival pathways may limit the overall efficacy of this compound as a monotherapy and suggests that combination therapies could be a more effective strategy.

7rh_Signaling_Pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_RAS_ERK Ras/Raf/MEK/ERK Pathway cluster_outcome Cellular Outcome This compound This compound DDR1 DDR1 This compound->DDR1 Inhibits JAK1 JAK1 DDR1->JAK1 PI3K PI3K DDR1->PI3K Upregulates Ras Ras DDR1->Ras Upregulates STAT3 STAT3 JAK1->STAT3 Proliferation Proliferation ↓ STAT3->Proliferation Apoptosis Apoptosis ↑ STAT3->Apoptosis AKT AKT PI3K->AKT Survival Survival ↑ (Resistance) AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The validation of this compound's antitumor effects involved several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10, 20 µM) for 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt add_dmso Add DMSO to dissolve formazan add_mtt->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify percentage of apoptotic cells flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with this compound start->treat_cells fix_cells Harvest and fix cells in ethanol treat_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze DNA content by flow cytometry stain_cells->flow_cytometry analyze_distribution Determine percentage of cells in G1, S, G2/M flow_cytometry->analyze_distribution end End analyze_distribution->end Western_Blot_Workflow start Start protein_extraction Protein extraction from treated cells start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection ECL detection secondary_ab->detection analysis Densitometry analysis detection->analysis end End analysis->end

References

A Comparative Guide: 7rh vs. Imatinib in Targeting Bcr-Abl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of kinase inhibitors is ever-evolving. This guide provides a detailed, objective comparison of 7rh, a novel inhibitor primarily targeting Discoidin Domain Receptor 1 (DDR1), and Imatinib (B729), the first-line therapeutic for Chronic Myeloid Leukemia (CML), in their capacity to target the Bcr-Abl fusion protein. This comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action and Target Specificity

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] It competitively binds to the ATP-binding site of the Abl kinase domain, thereby blocking the phosphorylation of downstream substrates essential for the proliferation and survival of cancer cells.[1][4] This targeted inhibition has revolutionized the treatment of CML.[1]

This compound , on the other hand, is a potent inhibitor of DDR1.[5][6] Its activity against Bcr-Abl is considered an off-target effect.[6][7] The inhibitory concentration for Bcr-Abl is significantly higher than for its primary target, DDR1, indicating lower potency against the Bcr-Abl oncoprotein.

Data Presentation: Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and Imatinib against their respective targets.

Inhibitor Primary Target IC50 (Primary Target) Bcr-Abl Target IC50 (Bcr-Abl) Other Notable Targets (IC50)
This compound DDR16.8 nM[6], 13.1 nM[5]Yes (Off-target)355 nM[6], 414 nM[5]DDR2 (101.4 nM[6], 203 nM[5]), c-Kit (>10 µM[6], 2500 nM[5])
Imatinib Bcr-AblN/AYes (Primary)~600 nM (v-Abl)[1]c-Kit (100 nM), PDGFR (100 nM)[1][2]

Note: IC50 values can vary between different experimental setups and assays. The data presented here are compiled from publicly available sources.

Experimental Protocols

To ensure reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments used to characterize kinase inhibitors like this compound and Imatinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Protocol:

  • Reagents and Materials:

    • Recombinant Bcr-Abl kinase

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[5]

    • ATP (at a concentration near the Km for the kinase)

    • Substrate (e.g., a synthetic peptide like Abltide with a fluorescent or biotin (B1667282) tag)

    • Test compounds (this compound and Imatinib) serially diluted in DMSO

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

    • 384-well plates

  • Procedure:

    • Add the kinase reaction buffer to the wells of a 384-well plate.

    • Add the test compounds at various concentrations.

    • Add the recombinant Bcr-Abl kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Bcr-Abl Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of Bcr-Abl within a cellular context, which is a direct indicator of its target engagement and cellular efficacy.

Protocol:

  • Cell Culture:

    • Culture Bcr-Abl positive cells (e.g., K562 human CML cell line) in appropriate media and conditions.[8]

  • Treatment:

    • Seed the cells in 6-well plates and allow them to adhere or stabilize.

    • Treat the cells with serial dilutions of the test compounds (this compound and Imatinib) for a specified duration (e.g., 1-2 hours).[9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[10][12]

    • Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl (Tyr245)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip and re-probe the membrane with an antibody for total Bcr-Abl and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated Bcr-Abl to total Bcr-Abl.

    • Plot the inhibition of Bcr-Abl phosphorylation against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualizations

Bcr-Abl Signaling Pathway

The following diagram illustrates the central role of Bcr-Abl in driving oncogenic signaling pathways and the points of inhibition by targeted therapies.

Bcr_Abl_Signaling cluster_pathways Downstream Signaling Pathways Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK Activates PI3K_AKT PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Activates Imatinib Imatinib Imatinib->Bcr_Abl Inhibits _this compound This compound _this compound->Bcr_Abl Inhibits (Off-target) Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Bcr-Abl signaling and points of inhibition.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the key steps in a typical in vitro kinase inhibition assay.

Kinase_Inhibition_Workflow start Start plate_prep Prepare 384-well plate with reaction buffer start->plate_prep add_inhibitor Add serially diluted This compound or Imatinib plate_prep->add_inhibitor add_kinase Add recombinant Bcr-Abl kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Initiate reaction with ATP and substrate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and detect signal incubate->stop_reaction analyze Analyze data and determine IC50 stop_reaction->analyze end End analyze->end

Caption: Workflow for in vitro kinase inhibition assay.

Logical Relationship: Target Specificity

This diagram illustrates the relationship between the primary and off-target activities of this compound and Imatinib.

Target_Specificity _this compound This compound DDR1 DDR1 _this compound->DDR1 Primary Target (High Potency) Bcr_Abl Bcr-Abl _this compound->Bcr_Abl Off-Target (Lower Potency) Imatinib Imatinib Imatinib->Bcr_Abl Primary Target (High Potency)

References

Unraveling the Action of 7rh: A Comparative Guide to a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of 7rh, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor. Through objective comparisons with alternative inhibitors and supported by experimental data, this document serves as a critical resource for evaluating this compound's potential in therapeutic development.

Introduction to this compound and DDR1 Inhibition

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] Dysregulation of DDR1 signaling has been implicated in a variety of pathological conditions, including cancer, where it can promote tumor progression, invasion, and metastasis.[2] Consequently, DDR1 has emerged as a promising therapeutic target, and selective inhibitors like this compound are of significant interest. This guide will delve into the specifics of this compound's mechanism, compare its performance against other DDR1 inhibitors, and provide detailed experimental protocols for its evaluation.

Comparative Analysis of DDR1 Inhibitors

To contextualize the efficacy of this compound, a comparison with other known DDR1 inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) of this compound and alternative compounds against DDR1 and other kinases, highlighting its selectivity profile.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Bcr-Abl IC50 (nM)c-Kit IC50 (nM)Reference
This compound 6.8101.4355>10,000[1]
DDR1-IN-1105---
Dasatinib----
Nilotinib----

Note: IC50 values for Dasatinib and Nilotinib against DDR1 are not consistently reported in the provided search results, but they are mentioned as multi-kinase inhibitors that also target DDR1.

In Vitro and In Vivo Efficacy of this compound

Experimental data has demonstrated the anti-tumor activity of this compound in both laboratory and living models.

In Vitro Studies

In vitro assays using various cancer cell lines have shown that this compound effectively inhibits cell proliferation, colony formation, and cell adhesion.

Cell LineAssayMetricResultReference
CNE2, HONE1, CNE1, SUNE1 (Nasopharyngeal Carcinoma)MTT AssayIC501.97, 3.71, 2.06, and 3.95 µmol/l, respectively
CNE2, HONE1Colony Formation AssayInhibitionSignificant inhibition at 0.4, 0.6, and 0.8 µmol/l
CNE2Cell Adhesion AssayInhibitionDose-dependent inhibition of cell-matrix adhesion
In Vivo Studies

In vivo experiments using a mouse xenograft model of nasopharyngeal carcinoma demonstrated that this compound, both alone and in combination with the SRC family kinase inhibitor dasatinib, significantly suppressed tumor growth. In a separate study on pancreatic ductal adenocarcinoma, this compound was shown to inhibit collagen-mediated DDR1 signaling and reduce tumor burden in a mouse model.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the kinase activity of DDR1, thereby blocking downstream signaling pathways that are crucial for cancer cell survival and proliferation. Upon activation by collagen, DDR1 undergoes autophosphorylation, initiating a cascade of intracellular events. By binding to the ATP-binding site of DDR1, this compound prevents this initial phosphorylation step.

Below is a diagram illustrating the DDR1 signaling pathway and the point of inhibition by this compound.

DDR1_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt Activates MAPK MAPK Pathway DDR1->MAPK Activates JAK_STAT JAK/STAT Pathway DDR1->JAK_STAT Activates Invasion Invasion DDR1->Invasion rh_7 This compound rh_7->DDR1 Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation JAK_STAT->Survival

DDR1 signaling pathway and this compound inhibition.

Experimental Workflow for Inhibitor Comparison

A systematic approach is necessary to compare the efficacy of different DDR1 inhibitors. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Colony_Formation Colony Formation Assay Cell_Proliferation->Colony_Formation Cell_Adhesion Cell Adhesion Assay Colony_Formation->Cell_Adhesion Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Adhesion->Western_Blot Xenograft Xenograft Tumor Model Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Data_Analysis Data Analysis and Comparison Efficacy->Data_Analysis Toxicity->Data_Analysis Start Select DDR1 Inhibitors (this compound vs. Alternatives) Start->Kinase_Assay

Workflow for comparing DDR1 inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound or other inhibitors and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with the desired concentrations of inhibitors.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Compare the number and size of colonies in treated versus untreated wells.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix.

Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells (e.g., 5 x 10^4 cells/well) onto the Matrigel-coated wells in the presence of the inhibitors.

  • Incubation: Incubate for 1-2 hours to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the adherent cells using a colorimetric assay (e.g., crystal violet staining and subsequent solubilization) and measure the absorbance.

  • Data Analysis: Determine the percentage of adherent cells relative to the control.

Western Blotting for DDR1 Signaling

Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into signaling pathway modulation.

Protocol:

  • Cell Lysis: Treat cells with inhibitors and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total DDR1, phosphorylated DDR1 (p-DDR1), and downstream signaling proteins (e.g., p-Akt, total Akt).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on protein expression and phosphorylation.

Conclusion

This compound stands out as a potent and selective inhibitor of DDR1 with demonstrated efficacy in preclinical cancer models. Its ability to specifically target DDR1 with minimal off-target effects on other kinases makes it a valuable tool for studying DDR1 biology and a promising candidate for further therapeutic development. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to objectively evaluate and build upon the existing knowledge of this compound's mechanism of action.

References

Comparative Analysis of 7rh and Nilotinib as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the kinase inhibitors 7rh and nilotinib (B1678881). It is designed for researchers, scientists, and drug development professionals to offer an objective overview of their performance, supported by experimental data and methodologies.

Introduction

Nilotinib is a well-established, second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive CML.[3][4] this compound, also known as DDR1-IN-2, is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers.[5] This guide will compare the biochemical and cellular activities of these two compounds, providing insights into their distinct mechanisms and potential therapeutic applications.

Mechanism of Action

Nilotinib: Nilotinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase. By binding with high affinity to the inactive conformation of the ABL kinase domain, it prevents the autophosphorylation and activation of BCR-ABL, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. Nilotinib is notably more potent than the first-generation inhibitor, imatinib, and is effective against many imatinib-resistant BCR-ABL mutations.

This compound: this compound is a potent inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen. It also shows inhibitory activity against DDR2, although to a lesser extent. The mechanism of this compound involves blocking the kinase activity of DDR1, which plays a role in cell adhesion, migration, and proliferation. Unlike nilotinib, which primarily targets a fusion protein central to a hematological malignancy, this compound targets a receptor tyrosine kinase often overexpressed in solid tumors.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and nilotinib, providing a direct comparison of their inhibitory activities against various kinases.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetThis compound IC50 (nM)Nilotinib IC50 (nM)
DDR16.8, 13.13.7
DDR2101.4, 203Not Reported
BCR-ABL>10,00020-60
c-Kit>10,000210
PDGFRNot Reported69
CSF-1RNot Reported125-250

Table 2: Cellular Activity

Cell LineAssay TypeThis compound IC50 (nM)Nilotinib IC50 (nM)
K562 (CML)ProliferationNot Reported30
Ba/F3 (BCR-ABL)ProliferationNot Reported15-450 (mutant dependent)
Cancer cell lines with high DDR1 expressionProliferationEffective (specific values vary)Not Reported

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each inhibitor.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL

BCR-ABL signaling pathway and Nilotinib's point of inhibition.

DDR1_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 SHC_Nck2 SHC/Nck2 DDR1->SHC_Nck2 PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt MAPK MAPK Pathway SHC_Nck2->MAPK Adhesion_Migration Cell Adhesion, Migration, & Proliferation PI3K_Akt->Adhesion_Migration MAPK->Adhesion_Migration Compound_this compound This compound Compound_this compound->DDR1

DDR1 signaling pathway and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.

  • Reagents and Materials:

    • Recombinant kinase (e.g., ABL, DDR1)

    • Kinase-specific substrate (e.g., a peptide)

    • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (this compound, nilotinib) dissolved in DMSO

    • 96-well plates

    • Plate reader (scintillation counter, luminometer, or spectrophotometer)

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the diluted compounds to the wells of a 96-well plate. Include controls for no inhibitor (positive control) and no enzyme (negative control). c. Add the kinase and substrate to the wells. d. Pre-incubate the plate to allow the inhibitor to bind to the enzyme. e. Initiate the kinase reaction by adding ATP. f. Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C for 60 minutes). g. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). h. Quantify the kinase activity by measuring the amount of phosphorylated substrate. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Add_to_Plate Dispense to 96-well Plate Prepare_Reagents->Add_to_Plate Pre_Incubate Pre-incubate: Inhibitor + Kinase Add_to_Plate->Pre_Incubate Initiate_Reaction Initiate Reaction: Add ATP Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Detect_Signal Detect Signal Terminate->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., K562 for nilotinib)

    • Cell culture medium and supplements

    • Test compounds (this compound, nilotinib)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Summary and Conclusion

This comparative analysis highlights the distinct profiles of this compound and nilotinib. Nilotinib is a highly potent and specific inhibitor of the BCR-ABL kinase, with a well-defined role in the treatment of CML. Its activity is focused on a specific oncoprotein driving a hematological malignancy. In contrast, this compound is a selective inhibitor of the DDR1 receptor tyrosine kinase, a target that is more broadly implicated in the progression of various solid tumors.

The provided data and protocols offer a framework for the direct comparison of these and other kinase inhibitors. For researchers, the choice between these compounds would be dictated by the specific cancer type and the signaling pathways being investigated. Further studies, including in vivo models, are necessary to fully elucidate the therapeutic potential of this compound and to compare its efficacy and safety profile with established inhibitors like nilotinib in relevant disease contexts.

References

Independent verification of 7rh's selectivity for DDR1

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of 7rh's Selectivity for DDR1

This guide provides an objective comparison of the kinase inhibitor this compound, focusing on its selectivity for Discoidin Domain Receptor 1 (DDR1). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from published literature.

Introduction to DDR1 and the Inhibitor this compound

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix. Unlike many RTKs that respond to soluble growth factors, DDR1's activation by collagen makes it a crucial mediator of cell-microenvironment interactions. Dysregulation of DDR1 signaling is implicated in numerous diseases, including various cancers, fibrosis, and inflammation, making it a significant therapeutic target.

The development of potent and selective inhibitors is critical to probe the biological functions of DDR1 and for potential therapeutic applications. An ideal inhibitor should exhibit high affinity for DDR1 while having minimal effects on other kinases, particularly the closely related DDR2, to avoid off-target effects. This compound (also known as compound 18 or 32 in some literature) is a potent, ATP-competitive small molecule inhibitor designed for this purpose.[1][2] This guide independently verifies its selectivity profile using available biochemical data.

Quantitative Data: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency.

Table 1: In Vitro Potency and Selectivity of this compound
Target KinaseThis compound IC50 (nM)Reference(s)
DDR1 6.8 [2][3]
DDR2101.4
Bcr-Abl355
c-Kit>10,000

Data compiled from multiple sources indicates this compound is approximately 15-fold more selective for DDR1 over the closely related DDR2 kinase based on these IC50 values.

Table 2: Comparative Selectivity of DDR1 Inhibitors
CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2 IC50 / DDR1 IC50)Reference(s)
This compound 6.8 101.4 ~14.9x
DDR1-IN-1105413~3.9x
Ponatinib991x
Imatinib4171~1.7x
Dasatinib Analogue (Cpd 19)2.267.04~3.1x

This comparison highlights this compound's superior selectivity for DDR1 among several known DDR kinase inhibitors.

DDR1 Signaling and Inhibition by this compound

Upon binding to collagen, DDR1 dimerizes and undergoes slow, sustained autophosphorylation. This initiates downstream signaling cascades that regulate cell proliferation, migration, and matrix remodeling. This compound, as a Type II inhibitor, binds to the inactive 'DFG-out' conformation of the DDR1 kinase domain, preventing ATP from binding and blocking the phosphorylation cascade.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen (Extracellular Matrix) DDR1 DDR1 Receptor Collagen->DDR1 binds DDR1_p Phosphorylated DDR1 (p-DDR1) DDR1->DDR1_p autophosphorylates Downstream Downstream Signaling (e.g., PYK2, PEAK1) DDR1_p->Downstream activates Response Cellular Responses (Proliferation, Migration) Downstream->Response inhibitor This compound inhibitor->DDR1_p inhibits

DDR1 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Verifying inhibitor selectivity involves both biochemical and cell-based assays. Below are representative protocols for assessing DDR1 inhibition.

In Vitro Kinase Binding Assay (e.g., LanthaScreen®)

This assay directly measures the binding affinity of an inhibitor to the isolated kinase domain and is used to determine the IC50 value. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody that binds the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket.

Methodology:

  • Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound), a 3X solution of the DDR1 kinase/Eu-antibody mixture, and a 3X solution of the Alexa Fluor® 647 tracer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted test compound.

  • Kinase Addition: Add 5 µL of the DDR1 kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the FRET signal. A decrease in FRET corresponds to the displacement of the tracer by the inhibitor.

  • Data Analysis: Plot the FRET signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (3X this compound, 3X Kinase/Ab, 3X Tracer) B Add 5µL this compound to 384-well plate A->B C Add 5µL Kinase/Ab mixture B->C D Add 5µL Tracer to initiate reaction C->D E Incubate for 60 min at Room Temp D->E F Read FRET signal on plate reader E->F G Calculate IC50 value from dose-response curve F->G

Workflow for an in vitro kinase binding assay.

Cell-Based DDR1 Autophosphorylation Assay (Western Blot)

This assay confirms that the inhibitor can access the target in a cellular context and block its activity. It measures the level of collagen-induced DDR1 phosphorylation.

Methodology:

  • Cell Culture: Plate DDR1-expressing cells (e.g., PANC-1, NCI-H23) and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 2 hours.

  • Collagen Stimulation: Stimulate the cells with Collagen Type I (e.g., 50 µg/mL) for 90 minutes to induce DDR1 autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA) and incubate with primary antibodies against phospho-DDR1 (p-DDR1) and total DDR1 overnight. A loading control like GAPDH should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities. The p-DDR1 signal is normalized to the total DDR1 signal to determine the extent of inhibition at each this compound concentration.

WB_Workflow A 1. Culture & Serum Starve DDR1-expressing cells B 2. Pre-treat cells with serial dilutions of this compound A->B C 3. Stimulate with Collagen to induce phosphorylation B->C D 4. Lyse cells & quantify protein concentration C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer to PVDF membrane E->F G 7. Probe with antibodies (p-DDR1, Total DDR1, GAPDH) F->G H 8. Visualize bands & quantify inhibition G->H

Workflow for a cell-based Western Blot analysis.

Conclusion

The available biochemical data robustly supports the characterization of this compound as a potent and highly selective inhibitor of DDR1. With an IC50 of 6.8 nM, it is significantly more potent against DDR1 than against the closely related DDR2 (IC50 = 101.4 nM) and other kinases like Bcr-Abl and c-Kit. When compared to other multi-kinase inhibitors that also target DDR1, such as Ponatinib and Imatinib, this compound demonstrates a markedly superior selectivity profile. This high degree of selectivity makes this compound an invaluable pharmacological tool for studying DDR1-specific signaling pathways and a strong lead compound for the development of targeted therapies for diseases driven by DDR1 dysregulation.

References

Head-to-Head Comparison: 7rh and Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors continues to be a primary focus for researchers. This guide provides a head-to-head comparison of two such inhibitors: 7rh, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, and Dasatinib, a multi-targeted tyrosine kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, target profiles, and supporting experimental data.

Overview and Mechanism of Action

This compound is a selective inhibitor of DDR1, a receptor tyrosine kinase that is overexpressed in several cancers and is involved in cell proliferation, invasion, and adhesion.[1][2] this compound exhibits high selectivity for DDR1 over other kinases like DDR2, Bcr-Abl, and c-Kit.[1][2] Its mechanism of action involves the downregulation of the JAK1/STAT3 signaling pathway. Interestingly, treatment with this compound has been observed to upregulate the Ras/Raf/MEK/ERK and PI3K/AKT signaling pathways, suggesting a potential for combination therapies.

Dasatinib , on the other hand, is a broad-spectrum tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[3][4] This multi-targeted approach allows Dasatinib to disrupt several signaling pathways that are crucial for the growth and survival of cancer cells.[4] It is notably more potent than imatinib (B729) in inhibiting the BCR-ABL tyrosine kinase.[5]

In Vitro Efficacy and Target Profile

The following tables summarize the in vitro efficacy of this compound and Dasatinib against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)
This compound DDR16.8 - 13.1
DDR2101.4 - 203
Bcr-Abl355 - 414
c-Kit>10,000
Dasatinib ABL<1.0
SRC0.5
LCK0.4
YES0.5
c-KIT5.0

Data sourced from multiple studies.[1][2][6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

CompoundCell LineCancer TypeIC50 (µM)
This compound CNE2Nasopharyngeal Carcinoma1.97
HONE1Nasopharyngeal Carcinoma3.71
CNE1Nasopharyngeal Carcinoma2.06
SUNE1Nasopharyngeal Carcinoma3.95
Dasatinib K562Chronic Myeloid Leukemia0.000125
MCF-7Breast Cancer2.1
SK-BR-3Breast Cancer4.0
PC-3Prostate Cancer0.0055

Data sourced from multiple studies.

Signaling Pathways

The distinct mechanisms of action of this compound and Dasatinib are reflected in the signaling pathways they modulate.

7rh_Signaling_Pathway Signaling Pathway of this compound This compound This compound DDR1 DDR1 This compound->DDR1 inhibits Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK This compound->Ras/Raf/MEK/ERK upregulates PI3K/AKT PI3K/AKT This compound->PI3K/AKT upregulates JAK1/STAT3 JAK1/STAT3 DDR1->JAK1/STAT3 activates Invasion Invasion DDR1->Invasion Proliferation Proliferation JAK1/STAT3->Proliferation Ras/Raf/MEK/ERK->Proliferation PI3K/AKT->Proliferation

Caption: this compound inhibits DDR1, leading to downregulation of the JAK1/STAT3 pathway.

Dasatinib_Signaling_Pathway Signaling Pathway of Dasatinib Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL inhibits SRC Family Kinases SRC Family Kinases Dasatinib->SRC Family Kinases inhibits c-KIT c-KIT Dasatinib->c-KIT inhibits Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors SRC Family Kinases->Downstream Effectors c-KIT->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Survival Cell Survival Downstream Effectors->Cell Survival

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key oncogenic pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of this compound and Dasatinib are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow Seed_Cells Seed cells in 96-well plates Drug_Treatment Treat with varying concentrations of this compound or Dasatinib Seed_Cells->Drug_Treatment Incubation Incubate for a specified period (e.g., 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: A generalized workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or Dasatinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified duration, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well and incubated for a further 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

Western Blot Analysis

Western blotting is employed to analyze the expression and phosphorylation status of proteins within the signaling pathways affected by this compound and Dasatinib.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound or Dasatinib for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of DDR1, STAT3, SRC, etc.).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

This compound and Dasatinib represent two distinct approaches to kinase inhibition in cancer therapy. This compound offers a highly selective targeting of DDR1, a promising target in several malignancies. Its specific mechanism of action, however, may also lead to the activation of other pro-survival pathways, highlighting the need for rational combination strategies. Dasatinib, with its broad-spectrum activity, can simultaneously inhibit multiple oncogenic drivers, making it a powerful therapeutic agent, particularly in cancers with complex signaling networks. The choice between a selective and a multi-targeted inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. The experimental data and protocols presented in this guide provide a foundation for further research and development in this critical area of oncology.

References

Replicating published findings on 7rh's anticancer properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published findings on the anticancer properties of 7-Hydroxy-2-methoxy-9,10-dihydrophenanthrene (7rh), a discoidin domain receptor 1 (DDR1) inhibitor. The data and protocols presented here are collated from in-vitro and in-vivo studies on nasopharyngeal carcinoma (NPC) cells to assist researchers in replicating and building upon these findings.

Comparative Efficacy of this compound on NPC Cell Lines

This compound has demonstrated a dose-dependent inhibitory effect on the viability of various NPC cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below, providing a quantitative comparison of its cytotoxicity.

Cell LineIC50 (µmol/l)[1]
CNE21.97
HONE13.71
CNE12.06
SUNE13.95

Furthermore, this compound has been shown to significantly inhibit colony formation in CNE2 and HONE1 cells at concentrations of 0.4, 0.6, and 0.8 µmol/l, indicating its potential to suppress the tumorigenicity of NPC cells[1].

Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to cell cycle arrest and apoptosis in NPC cells. Western blot analysis of CNE2 cells treated with 4 µmol/l of this compound for 12, 24, or 48 hours revealed a time-dependent decrease in the protein expression of key cell cycle regulators including JAK1, p-JAK1, STAT3, p-STAT3, BCL-2, MCL-1, c-Myc, cyclin D1, and CDK4. Conversely, the expression of the cell cycle inhibitor p21 was markedly increased[1].

Apoptosis induction by this compound was confirmed by increased levels of PARP cleavage and caspase-3 activation in CNE2 cells treated with 2, 4, or 8 µmol/l of this compound for 24 or 48 hours. These findings were consistent with an increased fraction of Annexin-V-positive cells after 48 hours of treatment[1].

Modulated Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the JAK/STAT pathway. However, treatment with this compound also leads to the upregulation of the Ras/Raf/MEK/ERK and PI3K/AKT signaling pathways, suggesting a potential resistance mechanism involving SRC activation[1].

G cluster_0 This compound Mediated Inhibition This compound This compound DDR1 DDR1 This compound->DDR1 inhibits JAK1 JAK1 DDR1->JAK1 STAT3 STAT3 JAK1->STAT3 Proliferation Proliferation STAT3->Proliferation inhibits Apoptosis Apoptosis STAT3->Apoptosis induces G cluster_1 Resistance Mechanism This compound This compound SRC SRC This compound->SRC activates PI3K PI3K SRC->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival promotes G Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Cell Staining Cell Staining This compound Treatment->Cell Staining Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Western Blot Western Blot Protein Extraction->Western Blot Data Analysis (Protein Expression) Data Analysis (Protein Expression) Western Blot->Data Analysis (Protein Expression) Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry Data Analysis (Apoptosis Rate) Data Analysis (Apoptosis Rate) Flow Cytometry->Data Analysis (Apoptosis Rate)

References

Assessing the Specificity of 7rh: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor 7rh against a panel of kinases, supported by experimental data. The discoidin domain receptor 1 (DDR1) inhibitor, this compound, has emerged as a potent agent in preclinical studies, particularly in the context of cancer research. Understanding its selectivity is paramount for predicting its therapeutic window and potential off-target effects.

Quantitative Assessment of this compound Kinase Specificity

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following table summarizes the inhibitory activity of this compound against its primary target, DDR1, and other kinases. For comparison, data for other known DDR1 inhibitors are also presented where available.

Kinase TargetThis compound IC₅₀ (nM)DDR1-IN-1 IC₅₀ (nM)Dasatinib IC₅₀ (nM)
DDR1 6.8[1], 13.1[2] 105[1][3]Potent inhibitor[4]
DDR2101.4, 203413Potent inhibitor
Bcr-Abl355-<1
c-Kit>10,000-11
SRC--0.8

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate higher potency. Data is compiled from multiple sources and variations may exist due to different experimental conditions.

As the data indicates, this compound is a highly potent inhibitor of DDR1. It exhibits significant selectivity for DDR1 over its closest homolog, DDR2. When compared to the multi-kinase inhibitor dasatinib, this compound demonstrates a more focused inhibitory profile, with substantially less activity against kinases like Bcr-Abl and c-Kit.

Experimental Protocols for Kinase Specificity Profiling

The determination of a kinase inhibitor's specificity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the assessment of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a gold standard for quantifying the inhibitory potency of a compound against a purified kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically kept at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.

  • Wash the filter mats multiple times to remove non-specifically bound radioactivity.

  • Measure the amount of incorporated radiolabel in each spot using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method offers a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Specific substrates

  • Test inhibitor

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction as described in the radiometric assay, but without the radiolabeled ATP.

  • After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for the recommended time (e.g., 40 minutes) at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Incubate for the recommended time (e.g., 30-60 minutes) at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ as described above.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of this compound's activity and the process of its evaluation, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Specificity Profiling A Compound Library (e.g., this compound) B Primary Screening (Single High Concentration) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Panel of >100 Kinases) D->E G Cellular Target Engagement & Phenotypic Assays D->G F Data Analysis & Visualization (Selectivity Score, Kinome Map) E->F

Caption: Workflow for assessing kinase inhibitor specificity.

G cluster_pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 pDDR1 pDDR1 (Active) DDR1->pDDR1 Autophosphorylation SHC1 SHC1 pDDR1->SHC1 PYK2 PYK2 pDDR1->PYK2 PEAK1 PEAK1 pDDR1->PEAK1 PI3K PI3K SHC1->PI3K MAPK MAPK (ERK) SHC1->MAPK Migration Cell Migration PYK2->Migration PEAK1->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation _this compound This compound _this compound->pDDR1 Inhibition

Caption: Simplified DDR1 signaling pathway inhibited by this compound.

Conclusion

The available data strongly indicate that this compound is a potent and highly selective inhibitor of DDR1 kinase. Its specificity profile, particularly when compared to broader-spectrum inhibitors, suggests a favorable therapeutic window. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings. The visualization of the DDR1 signaling pathway highlights the critical cellular processes that can be modulated by this compound, underscoring its potential as a valuable tool for cancer research and therapeutic development. Further investigation, including comprehensive kinome-wide scanning and cellular-based assays, will continue to refine our understanding of this compound's precise mechanism of action and its full therapeutic potential.

References

Comparative Analysis of 7rh (DDR1-IN-2) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the DDR1 Inhibitor 7rh with Alternative Compounds, Supported by Experimental Data.

The discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology and inflammatory diseases. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in cell adhesion, migration, proliferation, and matrix remodeling. The small molecule inhibitor this compound, also known as DDR1-IN-2, has demonstrated high potency and selectivity for DDR1 in a range of preclinical studies. This guide provides a comparative meta-analysis of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid researchers in their drug development efforts.

Quantitative Data Summary

The following tables summarize the inhibitory activity and cellular effects of this compound in comparison to other kinase inhibitors, based on data from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Assay TypeReference
This compound (DDR1-IN-2) DDR1 6.8 Cell-free kinase assay[1][2]
DDR2>1000Cell-free kinase assay[3]
Bcr-Abl414Cell-free kinase assay
c-Kit2500Cell-free kinase assay
DasatinibDDR10.5Cell-free kinase assay[3]
DDR21.4Cell-free kinase assay[3]
Bcr-Abl<1Cell-free kinase assay
ImatinibDDR1337Cell-free kinase assay
DDR2675Cell-free kinase assay
Bcr-Abl250-780Cell-free kinase assay
NilotinibDDR143Cell-free kinase assay
DDR255Cell-free kinase assay
Bcr-Abl20Cell-free kinase assay
DDR1-IN-1DDR1105Cell-free kinase assay
DDR2413Cell-free kinase assay

Table 2: Cellular Activity in Nasopharyngeal Carcinoma (NPC) Cell Lines

TreatmentCell LineIC50 (µM) for Cell Viability (MTT Assay)Reference
This compound CNE21.97
HONE13.71
CNE12.06
SUNE13.95
DasatinibCNE29.85

Table 3: In Vivo Antitumor Efficacy in a CNE2 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 20Growth Inhibitory Rate (%)Reference
ControlNot specified-
This compound Significantly decreased vs. control27
DasatinibSignificantly decreased vs. control28
This compound + Dasatinib Significantly decreased vs. control33

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to a kinase.

  • Reagents : Recombinant human DDR1 kinase, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.

  • Procedure :

    • A serial dilution of the test compound (e.g., this compound) is prepared.

    • The kinase, anti-tag antibody, and tracer are incubated together in the presence of the test compound.

    • Binding of the tracer and antibody to the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET).

    • Competitive binding of the test compound to the kinase displaces the tracer, leading to a loss of FRET.

    • The signal is read on a microplate reader, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation.

  • Cell Seeding : Nasopharyngeal carcinoma (NPC) cells (CNE1, CNE2, HONE1, and SUNE1) are seeded in 96-well plates.

  • Treatment : Cells are treated with various concentrations of this compound (e.g., 0.625–20 µmol/l) for 72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of a compound on the migratory capacity of cells.

  • Chamber Setup : Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

  • Cell Seeding : Cells, pre-treated with the test compound or vehicle, are seeded into the upper chamber in serum-free medium.

  • Incubation : The plate is incubated to allow for cell migration through the membrane.

  • Cell Staining and Counting : Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation : A suspension of cancer cells (e.g., CNE2 nasopharyngeal carcinoma cells) is subcutaneously injected into the flank of each mouse.

  • Treatment : Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, dasatinib, this compound + dasatinib). The compounds are administered via a specified route (e.g., oral gavage) and schedule.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., every few days) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint : At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis : Tumor growth curves are plotted, and the growth inhibitory rate is calculated for each treatment group compared to the control group.

Mandatory Visualization

DDR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of collagen to DDR1 and the subsequent downstream effects that are inhibited by this compound.

DDR1_Signaling_Pathway DDR1 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates DDR1->DDR1 SHC1 SHC1 DDR1->SHC1 PI3K PI3K DDR1->PI3K STAT3 STAT3 DDR1->STAT3 GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Migration, Survival ERK->Cell_Effects PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Cell_Effects STAT3->Cell_Effects Inhibitor This compound (DDR1-IN-2) Inhibitor->DDR1 Inhibits

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines the typical workflow for assessing the efficacy of this compound in preclinical cancer models.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Informs cellular dose selection Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Cell_Migration Cell Migration Assay (e.g., Transwell) Cell_Viability->Cell_Migration Cell_Viability->Data_Analysis Xenograft_Model Tumor Xenograft Model Establishment Cell_Migration->Xenograft_Model Provides rationale for in vivo testing Cell_Migration->Data_Analysis Treatment Treatment with this compound +/- Other Agents Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Preclinical Evaluation Workflow for this compound.

References

Safety Operating Guide

Essential Safety and Handling Protocols for "7rh"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "7rh" is not a recognized chemical identifier. Accurate safety protocols, including the selection of appropriate Personal Protective Equipment (PPE), are entirely dependent on the substance's specific identity. Researchers must confirm the full, correct chemical name and consult the corresponding Safety Data Sheet (SDS) before handling any material.

This guide uses 7-Hydroxy-3,4-dihydrocarbostyril (CAS No. 22246-18-0) as an illustrative example, as this compound appeared in initial searches and could conceivably be abbreviated in a laboratory setting. The safety protocols outlined below are specific to this compound and should not be generalized to other substances.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available Safety Data Sheets, 7-Hydroxy-3,4-dihydrocarbostyril presents several hazards that necessitate specific PPE and handling procedures.

Summary of Hazards for 7-Hydroxy-3,4-dihydrocarbostyril:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.[1][2][3]
H317Skin sensitization (Category 1)May cause an allergic skin reaction.[1][2][3]
H412Hazardous to the aquatic environment, long-term hazard (Category 3)Harmful to aquatic life with long lasting effects.[1][3]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses.As described by OSHA, to prevent eye contact.[1]
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact and potential allergic reactions.[1][3]
Body Protection Lab coat and, if necessary, additional protective clothing.To prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when ventilation is inadequate or when handling fine powders to avoid inhalation.[1]

Operational and Disposal Plans

Strict adherence to handling and disposal protocols is crucial for minimizing risk to personnel and the environment.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1] A safety shower and eye wash station must be readily accessible.[1]

  • Procedural Controls:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not ingest or inhale the substance.[1]

    • Wash hands thoroughly after handling.[3]

    • Contaminated work clothing should not be allowed out of the workplace.[3]

    • Remove and wash contaminated clothing before reuse.[1]

Disposal Plan:

  • Chemical Waste: Dispose of the substance and any contaminated materials in a designated, approved waste disposal plant.[3] Follow all local and national regulations for chemical waste disposal.[3]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[3]

  • Environmental Precautions: Avoid release to the environment.[1][3] Do not allow the substance to enter drains or surface water.[1][3]

Experimental Protocols

No specific experimental protocols or signaling pathways involving 7-Hydroxy-3,4-dihydrocarbostyril were identified in the safety-focused literature search. Researchers must develop their own Standard Operating Procedures (SOPs) that incorporate the safety information provided in the substance's SDS.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the safe handling of a chemical like 7-Hydroxy-3,4-dihydrocarbostyril in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: New Experiment with 'this compound' confirm_id Confirm Full Chemical Identity (e.g., 7-Hydroxy-3,4-dihydrocarbostyril) start->confirm_id sds_review Review Safety Data Sheet (SDS) confirm_id->sds_review Identity Confirmed ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) sds_review->ppe_selection eng_controls Prepare Engineering Controls (Fume Hood, Eyewash Station) ppe_selection->eng_controls handling Handle Chemical Following SOPs - Avoid contact and inhalation - Use fume hood eng_controls->handling spill_check Spill or Exposure? handling->spill_check spill_response Execute Spill/Exposure Protocol - Evacuate, alert supervisor - Use eyewash/shower spill_check->spill_response Yes continue_exp Continue Experiment spill_check->continue_exp No spill_response->handling After decontamination waste_collection Collect Waste in Labeled, Sealed Containers continue_exp->waste_collection disposal Dispose of Waste via Approved Channels waste_collection->disposal decontaminate Decontaminate Work Area and Equipment disposal->decontaminate end End of Procedure decontaminate->end

General workflow for safe chemical handling.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。